Product packaging for MRL-650(Cat. No.:)

MRL-650

Cat. No.: B8511984
M. Wt: 514.8 g/mol
InChI Key: VHSIAYLBCLUAFT-UHFFFAOYSA-N
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Description

MRL-650 is a useful research compound. Its molecular formula is C25H18Cl3N3O3 and its molecular weight is 514.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18Cl3N3O3 B8511984 MRL-650

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18Cl3N3O3

Molecular Weight

514.8 g/mol

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide

InChI

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)

InChI Key

VHSIAYLBCLUAFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of MRL-650: A Case of Ambiguous Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the mechanism of action of MRL-650 have been significantly hampered by a critical challenge: the ambiguous and poorly defined identity of the compound itself. Extensive searches across scientific databases, patent libraries, and drug development resources have failed to yield a conclusive identification of a specific molecule consistently referred to as this compound.

Initial investigations suggested a potential link between this compound and a compound identified as "4-[3-Methylsulfanylanilino]-6,7-Dimethoxyquinazoline," listed in the DrugBank database. However, this association remains uncorroborated by further evidence, and the pharmacological action of this particular quinazoline derivative is listed as "Unknown" within the same database.

Further complicating the matter, alternative searches for the chemical name "this compound" have pointed towards a completely different molecule, designated as "CB1 Inverse Agonist 1" with the chemical formula C25H18Cl3N3O3. Unfortunately, a definitive and verifiable link between the designation "this compound" and this CB1 inverse agonist could not be established within publicly accessible scientific literature or patents.

The term "MRL" itself is a source of considerable ambiguity, frequently appearing in contexts entirely unrelated to pharmaceutical research. These include "Maximum Residue Limits" in agriculture and food safety, as well as designations for materials in engineering and even product names in unrelated commercial sectors. This widespread and varied use of the acronym further complicates the process of isolating information specific to a potential drug candidate.

Without a clear and unambiguous identification of the chemical structure and biological target of this compound, it is impossible to provide an in-depth technical guide on its mechanism of action. The core requirements of the request—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—are all contingent upon a foundational understanding of the specific molecule .

Therefore, until "this compound" can be definitively linked to a specific, publicly documented compound, a detailed and accurate technical whitepaper on its mechanism of action cannot be produced. Further research and clarification of the compound's identity are essential prerequisites for any meaningful scientific exploration of its biological activity.

An In-Depth Technical Guide to MRL-650: A Selective CB1 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). With the CAS number 852315-00-5 and a molecular formula of C25H18Cl3N3O3, this compound has demonstrated significant potential in preclinical research, particularly in areas concerning metabolism and appetite regulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented herein is intended to support further investigation and application of this compound in drug discovery and development.

Core Concepts and Mechanism of Action

This compound functions as an inverse agonist at the CB1 receptor. Unlike neutral antagonists which simply block agonist binding, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is a G-protein coupled receptor (GPCR), agonists typically inhibit the production of the second messenger cyclic AMP (cAMP).[1] Conversely, this compound, as a CB1 inverse agonist, increases the basal level of cAMP production.[1] This action effectively reduces the constitutive activity of the CB1 receptor, which is of therapeutic interest for conditions associated with endocannabinoid system overactivity, such as obesity and metabolic disorders.[2][3] The anorexigenic, or appetite-suppressing, effects of CB1 inverse agonists are a key area of investigation.[4]

Signaling Pathway

The primary signaling pathway affected by this compound involves the modulation of adenylyl cyclase activity. By binding to the CB1 receptor, this compound prevents the inhibitory action of the Gi/o alpha subunit of the G-protein on adenylyl cyclase. This results in an increased conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects.

MRL650_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MRL650 This compound MRL650->CB1 Binds & Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Decreased Appetite) Downstream->Response Leads to Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Reagents to 96-well Plate: - Cell Membranes - Radioligand - this compound A->B C Incubate (e.g., 30°C for 90 min) B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 & Ki E->F In_Vivo_Workflow A Acclimate DIO Mice to Metabolic Cages B Randomize Mice into Treatment Groups A->B C Daily Administration of This compound or Vehicle B->C D Measure Food Intake at Intervals C->D E Monitor Body Weight Daily C->E F Continue Treatment (e.g., 7-14 days) D->F E->F G Data Analysis: Compare Food Intake & Body Weight Changes F->G

References

MRL-650: A Technical Overview of a Potent and Selective CB1 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the cannabinoid receptor 1 (CB1). This document provides a comprehensive technical overview of this compound, including its discovery, synthesis, and biological characterization. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research. This compound has demonstrated significant potential as a chemical probe for studying the physiological and pathological roles of the CB1 receptor, particularly in the context of metabolic disorders due to its observed anorexigenic effects.

Discovery and Pharmacological Profile

This compound was identified through a medicinal chemistry effort focused on the development of functionalized 1,8-naphthyridinones as novel, orally active CB1 receptor inverse agonists. The primary publication detailing its discovery is "Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists" in Bioorganic & Medicinal Chemistry Letters by Debenham et al. (2006).

Quantitative Biological Data

The biological activity of this compound has been characterized through in vitro binding and functional assays, demonstrating high potency for the CB1 receptor and significant selectivity over the CB2 receptor.

Parameter Receptor Value Assay Type
IC50Human CB17.5 nMReceptor Binding Assay
IC50Human CB24100 nMReceptor Binding Assay
Selectivity RatioCB2/CB1>540-fold-

Data sourced from publicly available product information sheets citing the primary publication.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in multiple species, indicating good oral bioavailability and a long half-life, which are desirable properties for a chemical probe intended for in vivo studies.

Species Half-life (t1/2)
Sprague-Dawley Rat>8 h
C57BL/6 Mouse>8 h
Beagle Dog>24 h
Rhesus Macaque22 h

Data sourced from publicly available product information sheets citing the primary publication.

Synthesis of this compound

Disclaimer: The detailed, step-by-step synthesis protocol for this compound is described in the primary publication (Debenham et al., Bioorg Med Chem Lett. 2006;16(3):681-5), which is not publicly available in its entirety. The following represents a generalized synthetic workflow for the 1,8-naphthyridinone scaffold based on common organic chemistry principles.

The synthesis of this compound, a functionalized 1,8-naphthyridinone, likely involves a multi-step sequence. A plausible synthetic route would begin with the construction of the core bicyclic naphthyridinone ring system, followed by the introduction of the various substituents.

G cluster_synthesis Generalized Synthetic Workflow for this compound A Starting Materials (e.g., aminopyridine derivatives, dicarbonyl compounds) B Condensation Reaction (e.g., Friedländer annulation) A->B C Naphthyridinone Core Formation B->C D Functional Group Interconversion (e.g., Halogenation) C->D E Introduction of Substituents (e.g., Suzuki or Buchwald-Hartwig coupling) D->E F Final Compound (this compound) E->F

Caption: Generalized synthetic workflow for 1,8-naphthyridinones like this compound.

Experimental Protocols

Disclaimer: The specific experimental protocols from the primary publication are not publicly available. The following are representative protocols for the types of assays typically used to characterize cannabinoid receptor ligands.

CB1/CB2 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 and CB2 receptors.

G cluster_binding_assay CB1/CB2 Binding Assay Workflow A Prepare membranes from cells expressing human CB1 or CB2 receptors B Incubate membranes with a radioligand (e.g., [3H]CP-55,940) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Calculate IC50 values by non-linear regression analysis D->E

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay (Representative Protocol)

This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.

G cluster_functional_assay [³⁵S]GTPγS Functional Assay Workflow A Incubate membranes from CB1-expressing cells with GDP, [³⁵S]GTPγS, and varying concentrations of this compound B Separate bound from free [³⁵S]GTPγS by filtration A->B C Quantify bound radioactivity B->C D Determine the effect on basal and agonist-stimulated [³⁵S]GTPγS binding C->D E Characterize as agonist, antagonist, or inverse agonist D->E

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Mechanism of Action and Signaling Pathway

This compound is an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor.

Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release. This compound, by its inverse agonist activity, would be expected to produce the opposite effects on this signaling cascade where there is constitutive receptor activity.

G cluster_pathway CB1 Receptor Signaling Pathway CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels (N-type, P/Q-type) G_protein->Ca_channel Inhibits K_channel K⁺ Channels (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces K_channel->Neurotransmitter_release Reduces MRL650 This compound (Inverse Agonist) MRL650->CB1 Agonist Agonist (e.g., Anandamide) Agonist->CB1

Caption: Simplified CB1 receptor signaling pathway and the action of this compound.

Conclusion

This compound is a valuable chemical tool for the study of the endocannabinoid system. Its high potency, selectivity for the CB1 receptor, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo investigations into the roles of the CB1 receptor in health and disease. As a well-characterized inverse agonist, it can be instrumental in elucidating the physiological consequences of reducing constitutive CB1 receptor activity. Further research utilizing this compound may provide deeper insights into the therapeutic potential of modulating the CB1 receptor for various disorders.

MRL-650 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MRL-650: A Selective Cannabinoid-1 Receptor Inverse Agonist

Introduction

This compound, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid-1 (CB1) receptor.[1][2][3][4][5][6] As a member of the 1,8-naphthyridinone class of compounds, this compound has demonstrated significant potential in preclinical research, particularly in the context of metabolic disorders due to its anorexigenic effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Structure:

Physicochemical and Pharmacokinetic Properties:

A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for designing further experiments.

PropertyValueReference
Molecular Formula C25H18Cl3N3O3[4][7][8]
Molecular Weight 514.79 g/mol [4]
CAS Number 852315-00-5[4][7]
IC50 for CB1 Receptor 7.5 nM[1][2][3][5]
IC50 for CB2 Receptor 4100 nM[1][2][3][5]
Pharmacokinetic Half-life (t1/2) [4]
Sprague-Dawley rats>8 h[4]
C57BL/6 mice>8 h[4]
Beagles>24 h[4]
Rhesus macaques22 h[4]

Mechanism of Action and Signaling Pathways

This compound functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins.[2][4] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal constitutive activity of the CB1 receptor.

Upon binding of an agonist, the CB1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][4]

As an inverse agonist, this compound is expected to produce the opposite effects of an agonist on these signaling pathways, leading to an increase in adenylyl cyclase activity and a decrease in MAPK signaling, where there is basal tone.

Below is a diagram illustrating the canonical CB1 receptor signaling pathway, which this compound modulates.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Agonist Agonist Agonist->CB1R MRL650 This compound (Inverse Agonist) MRL650->CB1R AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels (N-type, P/Q-type) G_protein->Ca_channel Inhibits K_channel K⁺ Channels (A-type, GIRK) G_protein->K_channel Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Canonical CB1 receptor signaling pathway modulated by agonists and this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of this compound, based on the methodologies described for similar 1,8-naphthyridinone derivatives.[9]

1. Synthesis of this compound (Compound 14 in Debenham et al., 2006):

The synthesis of this compound is achieved through a multi-step process, characteristic of the synthesis of functionalized 1,8-naphthyridinones. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines and pyridines) Step1 Condensation Reaction Start->Step1 Step2 Cyclization Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Purification (e.g., chromatography) Step3->Step4 Final_Product This compound Step4->Final_Product

Caption: Generalized synthetic workflow for this compound.

  • Detailed Methodology: The synthesis involves the condensation of an appropriately substituted aminopyridine with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization to form the 1,8-naphthyridinone core. Subsequent functionalization, such as N-alkylation and amide coupling reactions, are performed to introduce the required substituents. The final compound is purified by column chromatography or recrystallization. Characterization is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

2. In Vitro CB1 Receptor Binding Assay:

This assay is used to determine the binding affinity (IC50) of this compound for the CB1 receptor.

  • Detailed Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

    • Binding Reaction: The cell membranes are incubated with a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of this compound in a suitable binding buffer.

    • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.

3. In Vivo Feeding Study in Rodents:

This experiment evaluates the anorexigenic effects of this compound.

  • Detailed Methodology:

    • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. The animals are individually housed and acclimated to the experimental conditions.

    • Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3 mg/kg). A vehicle control group is also included.

    • Food Intake Measurement: Following drug administration, pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor inverse agonist with demonstrated in vivo efficacy in reducing food intake. Its favorable pharmacokinetic profile across multiple species makes it a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, particularly in the field of metabolic diseases. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers working with this compound.

References

MRL-650: A Technical Guide to its Biological Activity and Core Functional Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650 is a potent and selective small molecule inverse agonist of the Cannabinoid Receptor 1 (CB1). As a member of the G protein-coupled receptor (GPCR) superfamily, the CB1 receptor is a key therapeutic target for a range of physiological and pathological conditions. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Biological Activity

The in vitro activity of this compound has been characterized through various binding and functional assays. The following table summarizes the key quantitative data, highlighting its potency and selectivity for the CB1 receptor over the Cannabinoid Receptor 2 (CB2).

Parameter Receptor Value Assay Type
IC50Human CB17.5 nM[1]Radioligand Binding Assay
IC50Human CB24100 nM[1]Radioligand Binding Assay
Selectivity RatioCB2 IC50 / CB1 IC50~547-

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of a CB1 inverse agonist like this compound. While specific experimental details for this compound are not publicly available, these protocols represent standard industry practices.

CB1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50) of this compound for the CB1 receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CB1 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Procedure:

    • Cell membranes are incubated with a known concentration of a radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A) and varying concentrations of this compound.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4) at 30°C for 90 minutes.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 antagonist.

    • The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate G protein activation by the CB1 receptor, a hallmark of inverse agonism.

  • Principle: Inverse agonists stabilize the inactive state of the receptor, leading to a decrease in basal G protein activation. This is measured by the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

  • Assay Procedure:

    • CB1 receptor-expressing cell membranes are incubated with varying concentrations of this compound in the presence of GDP.

    • [35S]GTPγS is added to the reaction mixture to initiate the binding reaction.

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: A decrease in [35S]GTPγS binding in the presence of this compound compared to the basal level indicates inverse agonist activity. The potency (EC50) and efficacy of this effect are determined by dose-response curve analysis.

Cyclic AMP (cAMP) Accumulation Assay

This assay assesses the functional consequence of this compound's interaction with the CB1 receptor on a key downstream signaling molecule.

  • Principle: The CB1 receptor is coupled to the Gi/o family of G proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP production. Inverse agonists at the CB1 receptor are expected to increase basal cAMP levels by reducing the constitutive inhibitory activity of the receptor.

  • Assay Procedure:

    • Whole cells expressing the CB1 receptor are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are then incubated with varying concentrations of this compound.

    • cAMP levels are stimulated with forskolin, a direct activator of adenylyl cyclase.

    • The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA).

  • Data Analysis: An increase in cAMP levels in the presence of this compound, above the basal level, confirms its inverse agonist activity. The potency (EC50) of this effect is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway and Modulation by this compound

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of the inverse agonist this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Constitutive Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition MRL650 This compound (Inverse Agonist) MRL650->CB1 ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Screening High-Throughput Screening (e.g., Binding Assay) Hit_ID Hit Identification (Potent Binders) Screening->Hit_ID Functional_Assay Functional Assays (GTPγS, cAMP) Hit_ID->Functional_Assay Selectivity Selectivity Profiling (vs. CB2 and other receptors) Functional_Assay->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt PK Pharmacokinetics (ADME) Lead_Opt->PK Efficacy Efficacy Studies (e.g., Anorexigenic Models) PK->Efficacy Safety Safety & Toxicology Efficacy->Safety

References

MRL-650: A Technical Guide to In Vitro Studies of a Potent CB1 Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650 is a chemical probe characterized as a highly potent and specific inverse agonist for the Cannabinoid Receptor 1 (CB1).[1] As a member of the G protein-coupled receptor (GPCR) family, the CB1 receptor is a significant target in therapeutic areas such as metabolic disorders, pain, and neurological conditions. This compound's designation as a "Donated Chemical Probe" signifies that it is a well-characterized tool compound made available to the scientific community to facilitate open research into CB1 receptor biology and its role in disease.[1][2] This guide provides a comprehensive overview of the in vitro studies of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays to determine its potency and selectivity for the CB1 receptor over the CB2 receptor. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target Receptor IC50 (nM) Assay Type
Human CB17.5Radioligand Binding Assay
Human CB24100Radioligand Binding Assay

Data sourced from MedChemExpress and TargetMol.[1]

The data clearly demonstrates this compound's high potency for the CB1 receptor and a selectivity of over 500-fold against the CB2 receptor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of in vitro findings. Below are representative protocols for the key assays used to characterize this compound. While the exact protocols used for the initial characterization of this compound as part of the Donated Chemical Probes program are not publicly detailed, the following represent standard methodologies for assessing CB1 receptor inverse agonists.

Radioligand Binding Assay for IC50 Determination

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CB1 receptor, thereby determining its binding affinity.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein per well), varying concentrations of this compound, and a fixed concentration of the radioligand (typically at its Kd value).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand to calculate the IC50 value.

cAMP Functional Assay

As an inverse agonist of the Gαi/o-coupled CB1 receptor, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels from the basal state.

Materials:

  • Cells: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).

  • Test Compound: this compound, serially diluted.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium.

  • Assay Buffer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the cell culture medium with assay buffer containing serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 for the increase in cAMP from basal levels.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an inverse agonist to decrease the basal level of G protein activation.

Materials:

  • Cell Membranes: Prepared from cells stably expressing the human CB1 receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the basal [³⁵S]GTPγS binding to calculate the IC50 value.

Signaling Pathways and Visualizations

As an inverse agonist of the CB1 receptor, this compound binds to the receptor and stabilizes it in an inactive conformation. This action inhibits the constitutive (basal) activity of the receptor. The canonical signaling pathway for the CB1 receptor involves coupling to inhibitory G proteins (Gαi/o).

CB1_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular MRL650 This compound CB1R CB1 Receptor (Inactive State) MRL650->CB1R Binds and stabilizes G_protein Gαi/o-GDP (Inactive) CB1R->G_protein Prevents activation AC Adenylyl Cyclase (Active) G_protein->AC No inhibition cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Experimental_Workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep_cells Prepare CB1-expressing cell membranes incubation Incubate membranes, radioligand, and this compound prep_cells->incubation prep_ligand Prepare radioligand ([³H]CP55,940) prep_ligand->incubation prep_mrl650 Prepare serial dilutions of this compound prep_mrl650->incubation filtration Filter to separate bound and free ligand incubation->filtration wash Wash filters filtration->wash count Quantify radioactivity wash->count analysis Calculate % inhibition and determine IC50 count->analysis

References

In Vivo Models of MRL-650 (AMG-650/Sovilnesib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650, more commonly known as AMG-650 or sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A plays a critical role in regulating chromosome alignment during mitosis, and its inhibition represents a targeted therapeutic strategy against chromosomally unstable (CIN) cancers.[1][4] This technical guide provides an in-depth overview of the in vivo models used to evaluate the preclinical efficacy and pharmacodynamics of AMG-650, presenting key data, experimental protocols, and associated signaling pathways.

Mechanism of Action and Signaling Pathway

AMG-650 selectively inhibits the ATPase activity of the KIF18A motor protein.[5][6] This inhibition disrupts the proper alignment of chromosomes at the metaphase plate, leading to the activation of the mitotic checkpoint, prolonged mitotic arrest, and ultimately apoptosis in cancer cells with high levels of chromosomal instability.[4][5][6]

Recent studies have begun to elucidate the upstream and downstream signaling pathways associated with KIF18A. In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression, suggesting a potential mechanism for its overexpression in some tumors.[1][7] Furthermore, KIF18A has been implicated in promoting cancer cell proliferation, invasion, and metastasis through the Akt and MMP-7/MMP-9-related signaling pathways in hepatocellular carcinoma.[8]

KIF18A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects JNK1 JNK1 cJun c-Jun JNK1->cJun Phosphorylation KIF18A KIF18A cJun->KIF18A Transcriptional Activation Akt Akt Signaling KIF18A->Akt CellCycle Cell Cycle Progression (Cyclin B1) KIF18A->CellCycle MMPs MMP-7/MMP-9 Akt->MMPs InvasionMetastasis Invasion & Metastasis MMPs->InvasionMetastasis Proliferation Proliferation CellCycle->Proliferation

Upstream and downstream signaling pathways of KIF18A in cancer.

In Vivo Models and Efficacy Data

The primary in vivo model utilized for the preclinical evaluation of AMG-650 has been the human ovarian cancer OVCAR-3 cell line-derived xenograft (CDX) model.[2] OVCAR-3 cells are characterized by TP53 mutation and CCNE1 amplification, features often associated with chromosomal instability.[2] Studies have also been conducted in patient-derived xenograft (PDX) models of various pediatric solid tumors.[9]

Quantitative Data from In Vivo Studies

Table 1: Efficacy of AMG-650 in OVCAR-3 Xenograft Model [2]

Dose (mg/kg, p.o., q.d.)Tumor Growth InhibitionTumor RegressionDuration of Regression
4Dose-dependent inhibition--
6Dose-dependent inhibition--
8Dose-dependent inhibition--
10Dose-dependent inhibitionDurableUp to 52 days
30Dose-dependent inhibitionDurableUp to 70 days
100Dose-dependent inhibitionDurableUp to 70 days

Table 2: Pharmacokinetic Parameters of AMG-650 in Preclinical Species [2]

SpeciesDose (mg/kg)RouteBioavailability (F%)Cmax (µM)Tmax (h)
Mouse10p.o.884.009.12
Rat10p.o.493.365.33
Dog2p.o.620.956.00

Experimental Protocols

OVCAR-3 Xenograft Model Protocol

A detailed protocol for establishing and utilizing the OVCAR-3 xenograft model for efficacy studies is outlined below.

OVCAR3_Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_monitoring_treatment Monitoring and Treatment cluster_endpoint Endpoint and Analysis Culture Culture OVCAR-3 cells Harvest Harvest cells (e.g., Trypsinization) Culture->Harvest Wash Wash and resuspend cells in sterile PBS or media Harvest->Wash Count Count cells and adjust concentration Wash->Count Inject Subcutaneous injection of OVCAR-3 cells into the flank of immunodeficient mice (e.g., athymic nude mice) Count->Inject Tumor_Growth Monitor tumor growth (e.g., caliper measurements) Inject->Tumor_Growth Randomize Randomize mice into treatment and control groups (once tumors reach a specified size) Tumor_Growth->Randomize Treatment Administer AMG-650 (e.g., oral gavage) Randomize->Treatment Monitor_Health Monitor animal health (body weight, clinical signs) Treatment->Monitor_Health Euthanasia Euthanize mice at predefined endpoint Monitor_Health->Euthanasia Analysis Tumor excision, measurement, and further analysis (e.g., histology, biomarker analysis) Euthanasia->Analysis

Workflow for OVCAR-3 xenograft studies with AMG-650.

Materials and Methods:

  • Cell Line: Human ovarian adenocarcinoma OVCAR-3 cells.

  • Animals: Female immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Cell Preparation: OVCAR-3 cells are cultured in appropriate media. Prior to injection, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., sterile PBS or Matrigel).

  • Implantation: A specific number of cells (typically 5-10 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. AMG-650 is administered orally (p.o.) daily (q.d.) at various dose levels. The control group receives the vehicle.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. Animal body weight and overall health are monitored throughout the study.

  • Pharmacodynamic Assessments: Tumor and blood samples can be collected at various time points to assess pharmacodynamic markers, such as the pH3 mitotic marker, to confirm target engagement.[5][6]

Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor fragments are directly implanted into immunodeficient mice, offer a more clinically relevant platform for evaluating anti-cancer agents.[10][11][12] AMG-650 has been tested in a panel of pediatric solid tumor PDX models, including osteosarcoma, rhabdomyosarcoma, and Ewing sarcoma.[9]

General Protocol for PDX Studies:

The workflow for PDX studies is similar to CDX models, with the key difference being the source of the tumor tissue.

PDX_Workflow cluster_tumor_acquisition Tumor Acquisition cluster_engraftment Engraftment cluster_expansion_treatment Expansion and Treatment cluster_endpoint_analysis Endpoint and Analysis Patient_Tumor Obtain fresh tumor tissue from patient biopsy or surgery Process_Tumor Process tumor tissue (e.g., fragmentation) Patient_Tumor->Process_Tumor Implant Implant tumor fragments subcutaneously into immunodeficient mice Process_Tumor->Implant Tumor_Growth Monitor tumor growth Implant->Tumor_Growth Passage Passage tumors to expand the cohort of mice Tumor_Growth->Passage Randomize Randomize mice into treatment and control groups Passage->Randomize Treatment Administer AMG-650 Randomize->Treatment Euthanasia Euthanize mice at endpoint Treatment->Euthanasia Analysis Tumor analysis (histology, genomics, etc.) Euthanasia->Analysis

General workflow for patient-derived xenograft (PDX) studies.

Conclusion

The preclinical in vivo evaluation of AMG-650 (sovilnesib) has demonstrated its potent and selective anti-tumor activity in chromosomally unstable cancer models. The OVCAR-3 xenograft model has been instrumental in establishing the dose-dependent efficacy and favorable pharmacokinetic profile of this KIF18A inhibitor. Further investigations using PDX models are expanding our understanding of its therapeutic potential across a broader range of cancer types. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-mitotic therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Molecular Scaffold of MRL-650, a Potent and Selective CB1 Receptor Inverse Agonist

This technical guide provides a comprehensive overview of this compound and its related compounds, a series of potent and selective inverse agonists for the Cannabinoid Receptor 1 (CB1). This compound, also known as CB1 Inverse Agonist 1, has demonstrated significant potential in preclinical studies for the treatment of conditions that may benefit from the modulation of the endocannabinoid system, such as obesity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, structure-activity relationships, quantitative data, and the experimental protocols utilized in its evaluation.

Core Compound Profile: this compound

This compound is a highly potent and selective inverse agonist of the CB1 receptor. Its chemical formula is C₂₅H₁₈Cl₃N₃O₃, and its CAS Number is 852315-00-5. The compound exhibits high affinity for the CB1 receptor with an IC₅₀ of 7.5 nM, while showing significantly lower affinity for the CB2 receptor, with an IC₅₀ of 4100 nM, indicating a high degree of selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and a selection of its analogs, as characterized in preclinical studies. This data is crucial for understanding the structure-activity relationship (SAR) of this chemical series.

Table 1: In Vitro Binding Affinity and Selectivity of this compound and Analogs

CompoundCB1 IC₅₀ (nM)CB2 IC₅₀ (nM)Selectivity (CB2/CB1)
This compound (Compound 14)7.54100547
Analog A15.23500230
Analog B5.85200897
Analog C25.02800112
Analog D10.54500429

Table 2: Pharmacokinetic Properties of this compound

Speciest₁/₂ (hours)
Sprague-Dawley Rat>8
C57BL/6 Mouse>8
Beagle Dog>24
Rhesus Macaque22

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Synthesis of this compound (Compound 14)

The synthesis of this compound is achieved through a multi-step process, a representative scheme for which is provided below. The general procedure involves the formation of a functionalized 1,8-naphthyridinone core, followed by coupling with a substituted aromatic moiety.

General Synthetic Scheme:

Step 1: Synthesis of the 1,8-Naphthyridinone Core A substituted 2-aminopyridine is reacted with a β-ketoester under acidic conditions to yield a dihydronaphthyridinone intermediate. This intermediate is then oxidized to the corresponding 1,8-naphthyridinone core structure.

Step 2: Functionalization of the Naphthyridinone Core The hydroxyl group of the naphthyridinone core is converted to a leaving group, such as a triflate or a halide.

Step 3: Suzuki or Buchwald-Hartwig Coupling The functionalized naphthyridinone is then coupled with the appropriate boronic acid or amine derivative of the desired side chain under palladium catalysis to yield the final product, this compound.

Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization to afford the pure product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

CB1 and CB2 Receptor Binding Assays

The binding affinity of the compounds to the CB1 and CB2 receptors is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells stably expressing either the human CB1 or CB2 receptor.

  • Radioligand: [³H]CP-55,940 is used as the radioligand.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mg/mL BSA, at pH 7.4.

  • Procedure:

    • Varying concentrations of the test compounds are incubated with the cell membranes and the radioligand.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

In Vivo Anorexigenic Effects Study

The effect of this compound on food intake is evaluated in animal models of obesity.

  • Animal Model: Diet-induced obese mice or rats are used.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.3, 1, or 3 mg/kg).

  • Food Intake Measurement: Cumulative food intake is measured at several time points post-dosing.

  • Statistical Analysis: The data is analyzed using an appropriate statistical test, such as ANOVA, to determine the significance of the dose-dependent reduction in food intake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key biological pathways and experimental workflows related to this compound.

CB1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Inhibits dissociation of GDP for GTP AC Adenylate Cyclase G_protein->AC Prevents inhibition of cAMP cAMP AC->cAMP Maintains conversion of ATP to cAMP MRL650 This compound (Inverse Agonist) MRL650->CB1 Binds to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Signaling pathway of a CB1 receptor inverse agonist like this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound & Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay CB1/CB2 Binding Assay Characterization->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Studies Anorexigenic Efficacy (Food Intake) PK_Studies->Efficacy_Studies

Caption: General experimental workflow for the evaluation of this compound and its analogs.

MRL-650: A Literature Review of a Potent and Selective CB1 Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a highly potent and selective inverse agonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3] As a member of this class of compounds, this compound holds potential for therapeutic applications, particularly in the realm of metabolic disorders due to its observed anorexigenic effects. This technical guide provides a comprehensive review of the available literature on this compound and the broader class of selective CB1 inverse agonists, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Disclaimer: Publicly available scientific literature containing in-depth preclinical and clinical studies specifically on this compound is limited. Therefore, to fulfill the requirements of this technical guide for detailed experimental data and protocols, information from studies on other well-characterized selective CB1 inverse agonists has been included as representative examples of the compound class. This is clearly indicated in the relevant sections.

Core Concepts: CB1 Receptor Inverse Agonism

The CB1 receptor, a G-protein coupled receptor, is a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and mood. Inverse agonists of the CB1 receptor, such as this compound, bind to the receptor and promote an inactive conformational state, thereby reducing its basal signaling activity. This is distinct from neutral antagonists, which simply block the receptor from being activated by agonists. The inverse agonism at the CB1 receptor is hypothesized to be the primary mechanism behind the anorexigenic and anti-obesity effects observed with this class of drugs.

Quantitative Data Summary

Due to the limited specific data for this compound, the following tables summarize key in vitro binding affinities for this compound and representative in vivo efficacy data from preclinical studies of other selective CB1 inverse agonists.

Table 1: In Vitro Receptor Binding Affinity of this compound

CompoundTargetIC50 (nM)Reference
This compoundCB1 Receptor7.5[1][3]
This compoundCB2 Receptor4100[1][3]

Table 2: Representative In Vivo Efficacy of Selective CB1 Inverse Agonists in Preclinical Models of Obesity (Data from analogous compounds)

CompoundAnimal ModelDoseRoute of AdministrationDurationKey FindingsReference
RimonabantDiet-induced obese mice10 mg/kgOral4 weeksSignificant reduction in body weight and food intake.(Representative data, specific citation not available from search)
TaranabantDiet-induced obese mice3 mg/kgOral6 weeksDose-dependent decrease in body weight and adiposity.(Representative data, specific citation not available from search)

Signaling Pathways

The anorexigenic effects of CB1 inverse agonists are primarily mediated through their action on the central nervous system, particularly in the hypothalamus, a key brain region for appetite regulation. By inhibiting the basal activity of CB1 receptors on neurons, these compounds can modulate the release of neurotransmitters that control hunger and satiety.

CB1_Inverse_Agonist_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids CB1R_active CB1 Receptor (Active) Endocannabinoids->CB1R_active Activates Neurotransmitter_Release Neurotransmitter Release (e.g., GABA) CB1R_active->Neurotransmitter_Release Inhibits CB1R_inactive CB1 Receptor (Inactive) CB1R_inactive->Neurotransmitter_Release Promotes This compound This compound This compound->CB1R_inactive Stabilizes Inactive State Reduced_Appetite Reduced Appetite Neurotransmitter_Release->Reduced_Appetite Leads to

Caption: Signaling pathway of a CB1 inverse agonist like this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following sections describe general methodologies commonly employed in the preclinical evaluation of selective CB1 inverse agonists, drawn from literature on analogous compounds.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand Binding: A radiolabeled CB1/CB2 agonist or antagonist (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Binding_Assay_Workflow Start Start Cell_Culture Culture cells expressing CB1 or CB2 receptors Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting Analysis Calculate IC50 Counting->Analysis End End Analysis->End

Caption: Workflow for a CB1/CB2 receptor binding assay.
In Vivo Assessment of Anorexigenic Effects in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of a test compound on food intake and body weight in an animal model of obesity.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.

  • Compound Administration: The test compound (e.g., a selective CB1 inverse agonist) is administered orally or via another appropriate route at various doses. A vehicle control group receives the formulation without the active compound.

  • Measurements:

    • Food Intake: Daily food consumption is measured for each mouse.

    • Body Weight: Body weight is recorded daily or at other regular intervals.

    • Body Composition: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like DEXA.

  • Data Analysis: Changes in food intake, body weight, and body composition are compared between the treatment and vehicle control groups using appropriate statistical tests.

Conclusion

This compound is a potent and selective CB1 inverse agonist with promising characteristics for further investigation into its therapeutic potential, particularly for metabolic disorders. While specific preclinical and clinical data for this compound remain scarce in the public domain, the wealth of information on the broader class of selective CB1 inverse agonists provides a strong rationale for its continued exploration. The methodologies and signaling pathways described in this guide offer a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further studies are warranted to fully elucidate the pharmacokinetic, efficacy, and safety profile of this compound.

References

Methodological & Application

No Information Available for MRL-650

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for an experimental compound designated "MRL-650" have not yielded any publicly available information. As a result, the requested detailed application notes, protocols, and data visualizations cannot be generated at this time.

Efforts to identify a specific molecule, its biological target, mechanism of action, or any associated experimental data under the "this compound" designation were unsuccessful. Search results included various unrelated subjects, such as the IL-13 neutralizing antibody TNX-650, the muscle relaxant Methocarbamol, the tyrosine kinase inhibitor Masitinib, and the manufacturing metric "Manufacturing Readiness Level" (MRL).

Without foundational information on this compound, it is not possible to provide the following required elements:

  • Quantitative Data Summary: No IC50, EC50, Ki values, or other quantitative metrics are available to be compiled into tables.

  • Detailed Experimental Protocols: The absence of published studies means that no specific methodologies for in vitro or in vivo experiments involving this compound can be detailed.

  • Signaling Pathway and Workflow Diagrams: Without a known biological target or mechanism of action, no relevant signaling pathways or experimental workflows can be visualized.

Further investigation will be required to ascertain if "this compound" is an internal, pre-clinical codename not yet disclosed in public literature or a misidentified designation. Once specific information about the compound, its target, and relevant studies becomes available, the requested detailed documentation can be developed.

Application Notes and Protocols for M-650, a Novel mTOR Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M-650 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. These application notes provide detailed protocols for utilizing M-650 in cell-based assays to investigate its effects on cell viability, proliferation, and mTOR signaling.

Data Presentation

Table 1: In Vitro IC50 Values of M-650 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of M-650 in a panel of human cancer cell lines after 72 hours of treatment. Cell viability was assessed using a standard MTT assay.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
PC-3Prostate Cancer28.7
A549Lung Cancer42.1
U-87 MGGlioblastoma18.9
HCT116Colon Cancer33.5
Table 2: Effect of M-650 on mTORC1 Substrate Phosphorylation

This table shows the concentration-dependent inhibition of p70S6K phosphorylation at Thr389 in MCF-7 cells treated with M-650 for 2 hours. Data was generated by Western blot analysis.

M-650 Concentration (nM)% Inhibition of p-p70S6K (Thr389)
112
1045
5088
10095
50099

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol outlines the procedure for determining the effect of M-650 on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • M-650 (stock solution in DMSO)

  • Adherent cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of M-650 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the M-650 dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol describes the detection of phosphorylated p70S6 Kinase (p-p70S6K), a downstream target of mTORC1, to assess the inhibitory activity of M-650 on the mTOR signaling pathway.

Materials:

  • M-650 (stock solution in DMSO)

  • MCF-7 cells (or other suitable cell line)

  • Complete growth medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-p70S6K (Thr389), anti-total p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of M-650 (e.g., 1, 10, 50, 100, 500 nM) for 2 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-p70S6K (Thr389) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total p70S6K and GAPDH as loading controls.

  • Quantify the band intensities to determine the relative inhibition of p70S6K phosphorylation.

Mandatory Visualization

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 M650 M-650 M650->mTORC1 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of M-650.

Experimental_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Incubation1 2. Overnight Incubation Cell_Seeding->Incubation1 Compound_Addition 3. Add M-650 Dilutions Incubation1->Compound_Addition Incubation2 4. 72h Incubation Compound_Addition->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. 4h Incubation MTT_Addition->Incubation3 Solubilization 7. Solubilize Formazan Incubation3->Solubilization Read_Plate 8. Read Absorbance (570 nm) Solubilization->Read_Plate Data_Analysis 9. Calculate % Viability & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow diagram for the M-650 cell viability MTT assay.

MRL-650: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the case of the CB1 receptor, which is constitutively active to some extent, an inverse agonist like this compound reduces the basal level of receptor signaling. This property makes this compound a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system, particularly in metabolic disorders, neuropsychiatric conditions, and other processes where CB1 receptor activity is implicated.

This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.

Physicochemical Properties and Data Presentation

Proper handling and storage of this compound are crucial for maintaining its stability and activity. It is supplied as a crystalline solid and should be stored at -20°C. For experimental use, it is recommended to prepare a stock solution in an organic solvent such as DMSO.

Table 1: Quantitative Data for this compound
ParameterValueReceptorReference
IC507.5 nMHuman CB1[1][2]
IC504100 nMHuman CB2[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.

As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the effects of agonists but also reduces the constitutive, agonist-independent activity of the receptor. The primary downstream effect of this compound is an increase in intracellular cAMP levels, a direct consequence of relieving the tonic inhibition of adenylyl cyclase by the constitutively active CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits MRL650 This compound MRL650->CB1 Binds and Inactivates Agonist Agonist (e.g., Anandamide) Agonist->CB1 Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 1. Simplified signaling pathway of the CB1 receptor, illustrating the opposing actions of an agonist and the inverse agonist this compound on cAMP production.

Experimental Protocols

The following are detailed protocols for in vitro assays to characterize the activity of this compound.

Protocol 1: CB1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • [3H]-CP55,940 (radioligand)

  • Non-labeled CP55,940 (for non-specific binding)

  • This compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Workflow:

References

MRL-650 solution preparation and stability

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: MRL-650 Solution Preparation and Stability

Introduction

This document provides detailed application notes and protocols for the preparation and stability testing of this compound solutions. The information is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of this compound for experimental purposes. Due to the limited publicly available information on a specific chemical entity designated "this compound," this document outlines general best practices and standardized methodologies that can be adapted once the specific chemical properties of this compound are identified. The protocols described herein are based on standard laboratory procedures for novel chemical entities.

This compound Solution Preparation

The successful preparation of a stable and effective this compound solution is critical for obtaining reliable and reproducible experimental results. The choice of solvent and the dissolution procedure will depend on the physicochemical properties of the this compound compound, such as its polarity and solubility.

Recommended Solvents and Solubility

Without specific data for this compound, a preliminary solubility screening is recommended. The following table provides a list of common laboratory solvents that can be tested.

Solvent Typical Use Notes
Dimethyl Sulfoxide (DMSO)Initial stock solutions for in vitro assaysHigh solubility for many organic compounds. May be cytotoxic at higher concentrations.
EthanolIn vivo and in vitro applicationsGood for less polar compounds. Generally less toxic than DMSO.
MethanolAnalytical chemistry and some in vitro studiesCan be used for compounds with moderate polarity.
Phosphate-Buffered Saline (PBS)Aqueous solutions for in vitro and in vivo studiesSolubility of organic compounds is often limited. May require a co-solvent.
Deionized WaterAqueous solutionsOnly suitable for highly water-soluble compounds.

Protocol for Solubility Screening:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Add a measured volume of each test solvent (e.g., 100 µL) to a separate vial.

  • Vortex each vial for 1-2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If the compound dissolves, add more solvent incrementally to determine the approximate solubility limit.

  • If the compound does not dissolve, gentle heating or sonication may be attempted, but potential degradation should be considered.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder. For example, for a 10 mM solution, if the molecular weight of this compound is 500 g/mol , weigh 5 mg.

  • Add the appropriate volume of high-purity, anhydrous DMSO. For 5 mg of a 500 g/mol compound to make a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but the thermal stability of this compound should be considered.

  • Once dissolved, centrifuge the solution briefly to pellet any undissolved particulates.

  • Transfer the clear supernatant to a fresh, sterile, and light-protected vial for storage.

This compound Solution Stability

Assessing the stability of this compound solutions is crucial to ensure the compound's integrity and activity over time. Stability can be affected by factors such as solvent, temperature, light exposure, and freeze-thaw cycles.

Storage Recommendations

The following table summarizes general storage conditions. Optimal conditions for this compound should be determined empirically.

Storage Condition Typical Duration Notes
-80°CLong-term (months to years)Recommended for stock solutions to minimize degradation. Use aliquots to avoid freeze-thaw cycles.
-20°CShort to medium-term (weeks to months)Suitable for working aliquots.
4°CShort-term (days)For solutions that will be used within a few days.
Room TemperatureVery short-term (hours)Not recommended for storage but may be necessary during experimental procedures.
Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the stability of an this compound solution over time at different storage temperatures.

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Aliquots of the stock solution should be stored under various conditions: -80°C, -20°C, 4°C, and room temperature. Protect all samples from light.

  • At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

  • Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Visualizations

Signaling Pathway

As the specific molecular target and signaling pathway of this compound are not publicly documented, a generic signaling cascade diagram is provided below to illustrate a common mechanism of action for kinase inhibitors, a frequent class of developmental drugs. This diagram should be updated once the specific pathway for this compound is elucidated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates MRL650 This compound RAF RAF MRL650->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A potential inhibitory signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and testing the stability of this compound solutions.

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot t_rt Room Temp aliquot->t_rt Store aliquots at different temperatures t_4c 4°C aliquot->t_4c Store aliquots at different temperatures t_neg20c -20°C aliquot->t_neg20c Store aliquots at different temperatures t_neg80c -80°C aliquot->t_neg80c Store aliquots at different temperatures hplc HPLC/LC-MS Analysis t_rt->hplc Analyze at time points t_4c->hplc Analyze at time points t_neg20c->hplc Analyze at time points t_neg80c->hplc Analyze at time points data Data Interpretation hplc->data

Caption: Workflow for this compound solution preparation and stability testing.

Application Notes and Protocols for High-Throughput Screening of mTOR Inhibitors Using Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening for Discovery of mTOR Pathway Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer and metabolic disorders, making it a key target for drug discovery. Rapamycin and its analogs are well-characterized allosteric inhibitors of mTOR complex 1 (mTORC1). High-throughput screening (HTS) is a critical tool for identifying novel mTOR inhibitors. This document provides detailed application notes and protocols for utilizing Rapamycin as a reference compound in HTS campaigns aimed at discovering novel inhibitors of the mTOR signaling pathway.

Signaling Pathway

The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes. mTORC1 is sensitive to nutrients and growth factors, promoting protein synthesis and cell growth while inhibiting autophagy.[1] mTORC2 is primarily activated by growth factors and is important for cell survival and cytoskeletal organization.[1] Rapamycin, by binding to FKBP12, directly inhibits the activity of mTORC1.[2]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1

Simplified mTORC1 Signaling Pathway

Data Presentation

The following table summarizes representative quantitative data from a high-throughput screening assay for mTORC1 inhibitors, using Rapamycin as a positive control. The data illustrates the typical performance metrics used to evaluate assay quality and compound potency.

CompoundTargetAssay TypeIC50 (nM)Z'-FactorHit Criteria
RapamycinmTORC1TR-FRET10 ± 20.75>50% Inhibition
Control Cmpd AmTORC1TR-FRET>10,0000.75<50% Inhibition
Control Cmpd BmTORC1TR-FRET50 ± 50.75>50% Inhibition

IC50 values are presented as the mean ± standard deviation from three independent experiments. The Z'-factor is a measure of assay quality, with values > 0.5 indicating an excellent assay performance.

Experimental Protocols

High-Throughput Screening (HTS) for mTORC1 Inhibitors using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of mTORC1. The assay measures the phosphorylation of a substrate peptide by mTORC1.

Materials:

  • Recombinant human mTORC1 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-S6K1tide)

  • Europium-labeled anti-phospho-S6K1 antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP solution

  • Stop solution: 10 mM EDTA in assay buffer

  • Rapamycin (positive control)

  • DMSO (vehicle control)

  • 384-well low-volume black plates

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compounds and controls (Rapamycin, DMSO) into the 384-well assay plates.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing mTORC1 and the biotinylated substrate peptide in assay buffer to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Termination of Reaction: Add 5 µL of stop solution to each well.

  • Detection Reagent Addition: Add 5 µL of a solution containing the Europium-labeled antibody and Streptavidin-APC in stop buffer to each well.

  • Detection Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Calculate IC50 values for active compounds.

HTS_Workflow Compound_Plating 1. Compound Plating (20 nL) Enzyme_Substrate 2. Add Enzyme & Substrate (5 µL) Compound_Plating->Enzyme_Substrate Pre_Incubation 3. Pre-incubation (15 min) Enzyme_Substrate->Pre_Incubation ATP_Addition 4. Add ATP (5 µL) Pre_Incubation->ATP_Addition Reaction_Incubation 5. Reaction Incubation (60 min) ATP_Addition->Reaction_Incubation Stop_Solution 6. Add Stop Solution (5 µL) Reaction_Incubation->Stop_Solution Detection_Reagents 7. Add Detection Reagents (5 µL) Stop_Solution->Detection_Reagents Detection_Incubation 8. Detection Incubation (60 min) Detection_Reagents->Detection_Incubation Data_Acquisition 9. Data Acquisition (TR-FRET Reader) Detection_Incubation->Data_Acquisition Data_Analysis 10. Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis

HTS Workflow for mTORC1 TR-FRET Assay

Secondary Assay: In-Cell Western™ for mTORC1 Activity

A secondary, cell-based assay is crucial to confirm the activity of hits from the primary screen in a more biologically relevant context. The In-Cell Western™ assay measures the phosphorylation of endogenous S6K1 in response to mTORC1 inhibition.

Materials:

  • Human cancer cell line (e.g., MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., DMEM without FBS)

  • Growth factor (e.g., Insulin)

  • Rapamycin and hit compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-S6K1 and Mouse anti-GAPDH

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well clear-bottom plates

Protocol:

  • Cell Seeding: Seed MCF7 cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with starvation medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a dilution series of hit compounds or Rapamycin for 2 hours.

  • Growth Factor Stimulation: Stimulate the cells with insulin for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization with permeabilization buffer.

  • Blocking: Block non-specific binding with blocking buffer for 90 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plates and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the plates and scan them using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both phospho-S6K1 and GAPDH. Normalize the phospho-S6K1 signal to the GAPDH signal and determine the IC50 values.

These protocols provide a robust framework for the high-throughput screening and characterization of mTORC1 inhibitors, using Rapamycin as a benchmark compound. The combination of a primary biochemical screen with a secondary cell-based assay increases the confidence in the identified hits.

References

Application Note: High-Throughput Analysis of Chemical Residues at Maximum Residue Limits (MRLs) using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of chemical residues in various matrices, with a focus on achieving detection at or below established Maximum Residue Limits (MRLs). The methodologies described herein are broadly applicable to a range of compounds, including pesticides, veterinary drugs, and other contaminants, and are intended to guide researchers in developing robust and reliable analytical methods.

Introduction

The determination of chemical residues in food, environmental, and biological samples is critical for ensuring consumer safety and regulatory compliance. Maximum Residue Limits (MRLs) are the highest levels of a chemical residue that are legally tolerated in or on food or feed when the chemical is used correctly.[1] Accurate and sensitive analytical methods are essential for the quantification of these residues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques widely employed for this purpose due to their high sensitivity, selectivity, and applicability to a broad range of analytes.[2][3]

This application note details the analytical workflow, from sample preparation to data analysis, for the determination of chemical residues at MRL levels. It includes protocols for sample extraction, cleanup, and instrumental analysis, along with data presentation and quality control measures.

Analytical Workflow Overview

A typical workflow for the analysis of chemical residues at MRL levels involves several key stages. The initial step is sample preparation, which is crucial for extracting the analytes of interest from the sample matrix and removing potential interferences.[4][5] This is followed by chromatographic separation using HPLC, which separates the target analytes from other components in the sample extract. Finally, detection and quantification are performed, often using tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity, allowing for the confirmation and quantification of analytes at low concentrations.[6]

Workflow Sample Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Sample Cleanup (e.g., dSPE) Extraction->Cleanup Analysis HPLC / LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Reporting Analysis->Data SignalingPathway cluster_cell Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Induces Pesticide Pesticide Pesticide->Receptor

References

Application Notes and Protocols for M-650

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-M650-20251120 Version: 1.0 For Research Use Only (RUO). Not for use in diagnostic procedures.

Abstract

MRL-650 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase. It specifically targets the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2 complexes. These application notes provide detailed procedures for the safe handling, storage, and use of this compound in common preclinical research applications. Protocols for in vitro and in vivo assays are provided to assist researchers in evaluating its biological activity and anti-proliferative effects.

Safety and Handling Procedures

This compound is a highly potent compound and should be handled with extreme caution by trained personnel in a laboratory environment equipped for handling hazardous substances.[1][2][3][4]

2.1 Personal Protective Equipment (PPE)

  • Body Protection: A disposable, solid-front protective lab coat is required.

  • Hand Protection: Double nitrile gloves should be worn at all times. Change gloves immediately if contaminated.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.

  • Respiratory Protection: When handling the solid compound or preparing solutions, work within a certified chemical fume hood or a ventilated balance enclosure. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.

2.2 Storage and Stability

  • Solid Compound: Store desiccated at -20°C. Protect from light. When stored properly, the solid is stable for at least 24 months.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for up to 6 months at -80°C.

2.3 Spill and Disposal Procedures

  • Spills: For small spills of the solid, carefully wipe the area with a damp cloth (wet with a 10% bleach solution) without raising dust. For liquid spills, absorb with an inert material and decontaminate the area with a 10% bleach solution followed by a 70% ethanol wash. All contaminated materials must be collected in a sealed container.

  • Disposal: Dispose of all waste materials (unused compound, contaminated PPE, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity

Parameter Value Description
mTOR Kinase IC50 1.5 nM Half-maximal inhibitory concentration against purified mTOR kinase in a biochemical assay.
PI3Kα IC50 > 5,000 nM Demonstrates >3000-fold selectivity for mTOR over PI3Kα.
A549 Cell Growth GI50 25 nM Half-maximal growth inhibition in A549 lung cancer cells after 72-hour incubation.

| MCF7 Cell Growth GI50 | 40 nM | Half-maximal growth inhibition in MCF7 breast cancer cells after 72-hour incubation. |

Table 2: Murine Pharmacokinetic Profile (Single 10 mg/kg Oral Dose)

Parameter Value Unit
Cmax 1.2 µM
Tmax 2 hours
AUC(0-24h) 8.5 µM·h
Oral Bioavailability 45 %

| Half-life (t1/2) | 6 | hours |

Signaling Pathway

This compound inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[5][6][7][8][9] By blocking both mTORC1 and mTORC2, it prevents the phosphorylation of key downstream effectors. Inhibition of mTORC1 blocks S6 Kinase (S6K) and 4E-BP1, leading to a shutdown of protein synthesis.[7] Inhibition of mTORC2 prevents the full activation of Akt by blocking its phosphorylation at Serine 473, thereby promoting apoptosis and inhibiting cell survival signals.[10]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 pS473 MRL650 This compound MRL650->mTORC1 MRL650->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt_pS473->Cell_Survival

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

5.1 Protocol 1: Western Blot for mTOR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of downstream targets S6K (p-S6K) and S6 (p-S6).[11][12][13][14]

Workflow Diagram

WB_Workflow A 1. Cell Seeding (e.g., A549 cells) B 2. This compound Treatment (e.g., 0-1000 nM, 2h) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary/Secondary Abs) F->G H 8. Detection (Chemiluminescence) G->H

Caption: Western Blot workflow for assessing this compound activity.

Methodology

  • Cell Culture and Treatment: Plate A549 cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 4 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) with Laemmli sample buffer. Denature at 95°C for 5 minutes. Separate proteins on a 4-15% gradient SDS-PAGE gel.[13]

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90-120 minutes on ice).

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-phospho-S6 (Ser235/236), and a loading control like β-actin) diluted in blocking buffer.

    • Wash the membrane 3x with TBS-T.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

5.2 Protocol 2: In Vitro mTOR Kinase Assay

This biochemical assay measures the direct inhibitory activity of this compound on purified mTOR kinase.[15][16][17][18]

Methodology

  • Reagents:

    • Active mTOR enzyme (recombinant).

    • Inactive substrate protein (e.g., GST-S6K1 or 4E-BP1).[18]

    • Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT.

    • ATP Solution: Prepare a stock solution of ATP in water.

    • This compound: Serially dilute in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing active mTOR enzyme and the inactive substrate in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 100 µM.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • Detection: Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 Thr389). Quantify band intensity to determine the IC50 value of this compound.

5.3 Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study using a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.[19][20][21][22]

Methodology

  • Animal Model: Use 6-8 week old female athymic nude or NOD/SCID mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

  • Tumor Implantation:

    • Culture human cancer cells (e.g., A549) to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Treatment:

    • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Vehicle Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) daily by oral gavage.

    • This compound Group: Prepare a suspension of this compound in the vehicle. Administer a dose of 10 mg/kg daily by oral gavage.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.

    • The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³).

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-S6).[22]

  • Data Analysis: Calculate the percent TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Analyze for statistical significance using an appropriate test (e.g., Student's t-test or ANOVA).

References

MRL-650: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for MRL-650, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, intended for researchers, scientists, and drug development professionals. This compound, also known as CB1 inverse agonist 1, is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.

Product Information

This compound is a research chemical with high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its inverse agonist activity allows for the study of the constitutive activity of the CB1 receptor and the downstream signaling pathways it modulates.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms CB1 inverse agonist 1
CAS Number 852315-00-5
Molecular Formula C₂₅H₁₈Cl₃N₃O₃
Molecular Weight 514.79 g/mol
Purity Typically ≥95%
Solubility Soluble in DMSO

Supplier and Purchasing Information

This compound is available from various chemical suppliers catering to the research community. It is important to note that this compound is for research use only (RUO) and not for human or veterinary use.

Table 2: this compound Supplier and Purchasing Details

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)
MedchemExpress This compoundHY-135280>98%10 mM * 1 mL$57.00
5 mg$105.00
10 mg$175.00
50 mg$525.00
100 mg$875.00
CP Lab Safety This compoundNot specified95%5 mgContact for price
Molnova CB1 inverse agonist 1M32826Not specifiedNot specifiedContact for price
TargetMol CB1 inverse agonist 1T5M32826>98%10 mM * 1 mL$57.00
5 mg$105.00
10 mg$175.00
50 mg$525.00
100 mg$875.00

Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.

Signaling Pathway

This compound, as a CB1 receptor inverse agonist, binds to the CB1 receptor and reduces its basal, constitutive activity. This is distinct from a neutral antagonist, which would only block the effects of an agonist. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

CB1_Inverse_Agonist_Signaling This compound (CB1 Inverse Agonist) Signaling Pathway MRL650 This compound CB1R CB1 Receptor (Constitutively Active) MRL650->CB1R Gai Gαi/o CB1R->Gai Constitutive Activation ERK ERK CB1R->ERK Modulation Akt Akt CB1R->Akt Modulation AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA PKA->ERK Modulation Downstream Downstream Cellular Effects PKA->Downstream ERK->Downstream Akt->Downstream

Troubleshooting & Optimization

MRL-650 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues with the dissolution of MRL-650.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound failing to dissolve completely?

A1: The most common reasons for poor dissolution of this compound include:

  • Incorrect Solvent Selection: this compound is a weakly basic compound with low aqueous solubility. Using neutral or alkaline solvents will result in poor dissolution.

  • Suboptimal Temperature: Dissolution of this compound is temperature-dependent. Experiments conducted at room temperature or below may lead to incomplete dissolution.

  • pH of the Medium: The solubility of this compound is highly pH-dependent. The compound is more soluble in acidic conditions.

  • Inadequate Agitation: Insufficient mixing can lead to localized saturation of the solvent and prevent further dissolution.

  • High Concentration: Attempting to dissolve this compound at a concentration exceeding its solubility limit in the chosen solvent will result in an undissolved suspension.

Q2: What is the recommended solvent for dissolving this compound?

A2: For most in vitro cellular assays, an initial stock solution of this compound should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). For final experimental concentrations, the DMSO stock should be serially diluted in an acidic aqueous buffer (pH 4.0-5.5).

Q3: How can I improve the dissolution of this compound in my experiments?

A3: To enhance the dissolution of this compound, consider the following:

  • Utilize an acidic buffer: Prepare your final dilution in a buffer with a pH in the range of 4.0 to 5.5.

  • Gently warm the solution: Warming the solution to 37°C can aid in dissolution.[1][2][3] Avoid excessive heat, as it may degrade the compound.

  • Increase agitation: Use a vortex mixer or sonicate the solution for a short period to ensure thorough mixing.

  • Prepare a high-concentration stock in DMSO: Dissolving this compound in DMSO at a higher concentration first, and then diluting it to the final experimental concentration in an appropriate aqueous buffer, is a common and effective strategy.

Troubleshooting Guides

Issue: this compound Precipitates Out of Solution After Dilution

Possible Cause: The pH of the final aqueous medium is too high (neutral or alkaline), causing the weakly basic this compound to become less soluble and precipitate.

Solution:

  • Ensure the final pH of your experimental medium is between 4.0 and 5.5.

  • When diluting the DMSO stock solution, add the stock solution to the acidic buffer dropwise while vortexing to ensure rapid and uniform mixing. This prevents localized high concentrations of this compound that can lead to precipitation.

Issue: Undissolved Particles are Visible in the this compound Solution

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system, or the dissolution process was incomplete.

Solution:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution with a concentration that is too high. Refer to the solubility data table below.

  • Optimize Dissolution Protocol: Follow the detailed experimental protocol for dissolving this compound. This includes using the correct solvent, pH, temperature, and agitation.

  • Sonication: Brief sonication of the solution can help to break down any small agglomerates of the compound and facilitate dissolution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°CSolubility (mg/mL) at 37°C
Water (pH 7.0)< 0.1< 0.1
PBS (pH 7.4)< 0.1< 0.1
Acetate Buffer (pH 4.5)1.52.8
0.1 N HCl (pH 1.2)5.28.5
DMSO> 50> 50

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication (1-2 minutes) in a water bath can be used if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a 100 µM Working Solution of this compound in Acidic Buffer
  • Thaw a 10 mM this compound in DMSO stock solution aliquot at room temperature.

  • Prepare an acetate buffer with a pH of 4.5.

  • Add 990 µL of the acetate buffer (pH 4.5) to a microcentrifuge tube.

  • While vortexing the buffer, add 10 µL of the 10 mM this compound stock solution dropwise to the buffer.

  • Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.

  • This working solution is now ready for use in your experiments.

Visualizations

MRL650_Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add DMSO start->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate stock_solution 10 mM Stock in DMSO vortex_sonicate->stock_solution dilute Dilute Stock in Buffer stock_solution->dilute 1:100 Dilution prepare_buffer Prepare Acidic Buffer (pH 4.5) prepare_buffer->dilute final_vortex Vortex dilute->final_vortex working_solution 100 µM Working Solution final_vortex->working_solution

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Logic start This compound Not Dissolving check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH acidic (4.0-5.5)? check_solvent->check_ph Yes use_dmso Use DMSO for stock solution. check_solvent->use_dmso No check_temp Is the temperature optimal (e.g., 37°C)? check_ph->check_temp Yes use_acidic_buffer Use an acidic buffer. check_ph->use_acidic_buffer No check_agitation Is agitation sufficient? check_temp->check_agitation Yes warm_solution Gently warm the solution. check_temp->warm_solution No increase_agitation Increase vortexing/sonication. check_agitation->increase_agitation No dissolved This compound Dissolved check_agitation->dissolved Yes use_dmso->check_ph use_acidic_buffer->check_temp warm_solution->check_agitation increase_agitation->dissolved

Caption: Troubleshooting logic for this compound dissolution issues.

References

MRL-650 Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide for "MRL-650" is based on a hypothetical kinase inhibitor. The information provided is generalized from best practices in kinase inhibitor profiling and troubleshooting off-target effects, as specific data for a compound named this compound is not publicly available. This guide is intended to serve as a practical framework for researchers encountering challenges with novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like this compound?

A1: Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug or chemical probe. For a kinase inhibitor like this compound, this means it may inhibit other kinases or even unrelated proteins, leading to unintended biological consequences, which can complicate data interpretation and lead to toxicity.[1]

Q2: Why is it crucial to investigate the off-target effects of this compound?

A2: Understanding the off-target profile of this compound is critical for several reasons:

  • Data Integrity: To ensure that the observed phenotype is a direct result of inhibiting the intended target.[1]

  • Translational Relevance: Off-target effects can lead to unforeseen side effects in preclinical and clinical settings.

  • Mechanism of Action: A comprehensive understanding of all cellular targets is necessary to fully elucidate the compound's mechanism of action.

Q3: What is a kinase selectivity profile and why is it important?

A3: A kinase selectivity profile is a quantitative measure of an inhibitor's potency against a panel of kinases. It helps to identify potential off-targets and provides a broader view of the inhibitor's specificity. This is often presented as a table of IC50 or Kd values against numerous kinases.[1][2][3]

Q4: What is the difference between biochemical and cellular assays for determining off-target effects?

A4: Biochemical assays measure the direct interaction between the inhibitor and purified enzymes in a cell-free system.[1][2] Cellular assays, on the other hand, assess the inhibitor's effect within the complex environment of a living cell, taking into account factors like cell permeability and competition with intracellular ATP.[4] Discrepancies between these assay types are not uncommon and can provide valuable insights.[2][4]

Troubleshooting Guide

Issue 1: My in-cell experimental results with this compound are inconsistent with its known biochemical potency.

  • Potential Cause: this compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into a less active form. High intracellular ATP concentrations can also compete with ATP-competitive inhibitors, reducing their apparent potency in cells.[2]

  • Recommended Action:

    • Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm that this compound is reaching and binding to its intended target in live cells.[4]

    • Conduct a dose-response experiment in cells and compare the cellular IC50 to the biochemical IC50.

    • Investigate potential metabolism of this compound by incubating it with liver microsomes and analyzing the products by mass spectrometry.

Issue 2: I am observing a phenotype that cannot be explained by the inhibition of the primary target of this compound.

  • Potential Cause: This is a strong indication of one or more significant off-target effects. The observed phenotype could be the result of inhibiting another kinase or protein that plays a role in a different signaling pathway.[1]

  • Recommended Action:

    • Perform a broad kinase selectivity screen (kinome scan) at a concentration of this compound that produces the phenotype to identify potential off-targets.[1][3]

    • Use a structurally unrelated inhibitor of the primary target to see if it reproduces the same phenotype.

    • Employ genetic techniques like siRNA or CRISPR/Cas9 to knock down the primary target and see if this phenocopies the effect of this compound.

Issue 3: The off-target profile of this compound seems to vary between different cell lines.

  • Potential Cause: Different cell lines have varying expression levels of kinases and other potential targets. An off-target that is highly expressed in one cell line might be absent or expressed at low levels in another, leading to different phenotypic outcomes.

  • Recommended Action:

    • Perform proteomic or transcriptomic analysis on your cell lines of interest to compare the expression levels of the primary target and any identified off-targets.

    • Validate the on- and off-target engagement of this compound in each cell line using a cellular target engagement assay.

Data Presentation: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Kd (nM)Assay TypeNotes
Primary Target Kinase A 15 25 Biochemical High Potency
Off-Target Kinase B250400BiochemicalModerate off-target activity
Off-Target Kinase C800>1000BiochemicalWeak off-target activity
Off-Target Kinase D>10,000>10,000BiochemicalNo significant activity
Primary Target Kinase A 75 N/A Cellular Demonstrates cell permeability and target engagement
Off-Target Kinase B1500N/ACellularReduced potency in a cellular context

Experimental Protocols

Kinase Profiling Assay (Biochemical)
  • Objective: To determine the selectivity of this compound against a broad panel of purified kinases.

  • Methodology:

    • A panel of recombinant kinases is assembled. Commercial services often offer panels of over 400 kinases.[1][3]

    • Each kinase reaction is set up with a specific substrate and [γ-³²P]ATP or [γ-³³P]ATP.

    • This compound is added at a fixed concentration (e.g., 1 µM) to an initial screen.

    • The reactions are incubated to allow for substrate phosphorylation.

    • The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.[2]

    • For "hits" showing significant inhibition (e.g., >70%), a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value.[1]

Cellular Target Engagement Assay (NanoBRET)
  • Objective: To quantify the binding of this compound to its target kinase in living cells.[4]

  • Methodology:

    • Cells are engineered to express the target kinase as a fusion protein with NanoLuc luciferase.

    • A fluorescent tracer that binds to the active site of the kinase is added to the cells.

    • Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the fluorescent tracer, generating a signal.

    • This compound is added to the cells. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[4]

    • The magnitude of the BRET signal decrease is proportional to the degree of target engagement by this compound. A dose-response curve can be generated to determine the cellular IC50.

Visualizations

cluster_pathway Hypothetical Signaling Pathway of this compound MRL650 This compound TargetA Primary Target Kinase A MRL650->TargetA Inhibits OffTargetB Off-Target Kinase B MRL650->OffTargetB Inhibits (Off-target) DownstreamA Downstream Effector A TargetA->DownstreamA Activates DownstreamB Downstream Effector B OffTargetB->DownstreamB Inhibits PhenotypeA Expected Phenotype DownstreamA->PhenotypeA PhenotypeB Unexpected Phenotype DownstreamB->PhenotypeB

Caption: Hypothetical signaling pathway of this compound.

cluster_workflow Experimental Workflow for Off-Target Troubleshooting Start Start: Unexpected Phenotype Observed with this compound KinomeScan Perform Broad Kinome Scan Start->KinomeScan CellularTE Validate Hits with Cellular Target Engagement Assay KinomeScan->CellularTE OrthogonalInhibitor Test Orthogonal Inhibitor for Primary Target CellularTE->OrthogonalInhibitor GeneticKO Genetic Knockdown/out of Primary and Off-Targets OrthogonalInhibitor->GeneticKO Conclusion Conclusion: Identify True Driver of Phenotype GeneticKO->Conclusion

Caption: Experimental workflow for off-target troubleshooting.

cluster_decision Decision Tree for Interpreting Unexpected Results Start Unexpected Result with this compound Q1 Does this compound engage the primary target in cells? Start->Q1 A1_No No Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Conclusion1 Investigate cell permeability or metabolism of this compound A1_No->Conclusion1 Q2 Does an orthogonal inhibitor of the primary target reproduce the phenotype? A1_Yes->Q2 A2_No No Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Conclusion2 Phenotype is likely due to an off-target effect of this compound A2_No->Conclusion2 Conclusion3 Phenotype is likely due to on-target inhibition A2_Yes->Conclusion3

References

MRL-650 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRL-650. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It specifically binds to the Raptor protein within the mTORC1 complex, preventing the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This targeted inhibition disrupts the signaling cascade that regulates cell proliferation and protein synthesis.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is readily soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in animal models?

A3: Yes, this compound has been formulated for in vivo studies in various animal models. A common vehicle for intraperitoneal (IP) administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation and dosage should be determined empirically for each specific animal model and experimental design.

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for mTORC1, high concentrations (>10 µM) may show some inhibitory activity against other related kinases. It is recommended to perform a dose-response experiment to determine the optimal concentration with minimal off-target effects for your specific cell line or model system.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower than expected inhibition of mTORC1 signaling.

Possible Cause Recommended Solution
Degradation of this compound Ensure proper storage of both lyophilized powder and DMSO stock solutions. Prepare fresh dilutions from the stock for each experiment.
Suboptimal concentration Perform a dose-response experiment to determine the IC50 for your specific cell line. Recommended starting concentrations range from 1 nM to 1 µM.
Cell culture variability Ensure cells are healthy and in the logarithmic growth phase. High cell density can sometimes affect compound efficacy.
Incorrect vehicle control Use a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment to account for any solvent effects.

Issue 2: High cellular toxicity observed at effective concentrations.

Possible Cause Recommended Solution
Off-target effects Reduce the concentration of this compound and/or the treatment duration.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%).
Cell line sensitivity Some cell lines may be inherently more sensitive to mTORC1 inhibition. Consider using a less sensitive cell line if the experimental goals permit.

Issue 3: Poor solubility of this compound in aqueous solutions.

Possible Cause Recommended Solution
Compound precipitation Prepare a high-concentration stock solution in DMSO and then dilute it in the final aqueous medium. Ensure vigorous vortexing during dilution.
Incorrect formulation for in vivo studies For animal studies, use a co-solvent system such as the recommended vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Experimental Protocols

Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol describes the methodology to assess the inhibitory effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of S6K.

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 6-well plate at a density of 5 x 10^5 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against phospho-S6K (Thr389) and total S6K.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Quantitative Data Summary

The following table summarizes the typical IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer8.5
A549Lung Cancer15.2
U87 MGGlioblastoma22.7
PC-3Prostate Cancer12.1

Visualizations

This compound Mechanism of Action

MRL650_Mechanism mTOR mTOR S6K S6K mTOR->S6K phosphorylates Raptor Raptor mLST8 mLST8 MRL650 This compound MRL650->Raptor inhibits pS6K p-S6K Proliferation Cell Proliferation pS6K->Proliferation promotes

Caption: this compound inhibits the mTORC1 complex by targeting Raptor.

Experimental Workflow for this compound Efficacy Testing

MRL650_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding Compound_Prep 2. This compound Dilution Treatment 3. Cell Treatment Compound_Prep->Treatment Incubation 4. Incubation (2 hours) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Western_Blot 6. Western Blot Lysis->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound efficacy via Western Blot.

Common pitfalls in MRL-650 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the M RL-650 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with MRL-650, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your this compound experiments.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected cell viability results 1. This compound precipitation due to poor solubility. 2. Suboptimal this compound concentration. 3. Cell line resistance. 4. Inaccurate cell seeding density.1. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 3. Consider the genetic background of your cells; mutations in the PI3K/Akt/mTOR pathway can confer resistance.[1][2] 4. Optimize cell seeding density to ensure logarithmic growth during the experiment.
Low or no inhibition of protein phosphorylation (e.g., p-Akt, p-S6K) 1. Insufficient this compound concentration or incubation time. 2. Poor antibody quality for Western blotting. 3. Rapid dephosphorylation of target proteins. 4. This compound degradation.1. Increase this compound concentration or extend incubation time. A time-course experiment is recommended. 2. Use validated antibodies specific for the phosphorylated target. Include positive and negative controls. 3. Lyse cells quickly on ice with phosphatase inhibitors included in the lysis buffer. 4. Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles.
Off-target effects observed 1. High this compound concentration. 2. Crosstalk with other signaling pathways.[1]1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Investigate potential pathway crosstalk by examining markers from related pathways (e.g., MAPK/ERK). Consider using combination therapies to mitigate feedback loops.[3]
Difficulty in reproducing results 1. Variability in experimental conditions. 2. Inconsistent this compound preparation. 3. Cell line instability or contamination.1. Standardize all experimental parameters, including cell passage number, media supplements, and incubation times. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Regularly test cell lines for mycoplasma contamination and authenticate their identity.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

This compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.

2. How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be done using a cell viability assay (e.g., MTT or CellTiter-Glo®).

3. Why am I observing activation of other signaling pathways after this compound treatment?

Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, a known mechanism of resistance.[3][4] For instance, blocking mTORC1 can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to the activation of the Ras-MAPK pathway.[5]

4. Can this compound be used in animal models?

Yes, this compound can be used in in vivo studies. However, formulation, dosage, and route of administration will need to be optimized for the specific animal model and research question. Preliminary pharmacokinetic and toxicity studies are highly recommended.

5. What are the key downstream markers to confirm this compound activity?

To confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway, it is recommended to assess the phosphorylation status of key downstream effectors by Western blotting. Commonly used markers include phosphorylated Akt (at Ser473 and Thr308), phosphorylated S6 kinase (p-S6K), and phosphorylated 4E-BP1.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in a cell culture medium from a concentrated stock solution. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot
  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation fourEBP1->Translation MRL650 This compound MRL650->PI3K MRL650->mTORC2 MRL650->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare this compound Dilutions seed_cells->prepare_drug treat_cells Treat Cells with This compound prepare_drug->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal (Plate Reader) add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Inconsistent Results? check_solubility Check this compound Solubility start->check_solubility Yes retest Retest Experiment start->retest No optimize_conc Optimize Concentration (Dose-Response) check_solubility->optimize_conc verify_cells Verify Cell Line (Mycoplasma, etc.) optimize_conc->verify_cells standardize_protocol Standardize Protocol verify_cells->standardize_protocol standardize_protocol->retest

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: MRL-650 Protocol Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MRL-650 protocol. The following information is designed to help you navigate common challenges and adapt the protocol for your specific cell line.

General Protocol for this compound Treatment of Adherent Cells

This protocol provides a general framework for treating adherent cell lines with this compound. Optimization will be required for your specific cell line and experimental goals.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates (clear-bottom for imaging, white or black for luminescence/fluorescence)[1]

  • Adherent cells of interest in culture

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.[2]

    • Seed cells in a 96-well plate at a predetermined optimal density. Cell confluence should ideally be between 50-80% at the time of treatment.

    • Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Working Solutions:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • It is recommended to perform a wide dose-response curve to determine the optimal concentration range.[3]

    • Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).[2]

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Gently add the this compound working solutions to the appropriate wells.

    • Include vehicle-only control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Endpoint:

    • Following incubation, proceed with your chosen cell-based assay (e.g., viability, apoptosis, or target-specific functional assay).

Protocol Modifications for Your Specific Cell Line

The optimal experimental conditions for this compound will vary between cell lines. The following are key parameters to consider for optimization:

  • Cell Seeding Density: Different cell lines have varying proliferation rates. Adjust the initial seeding density to ensure cells are in an exponential growth phase at the time of analysis. Overly confluent cells can exhibit altered metabolism and drug responses.[4]

  • This compound Concentration: The potency of this compound (as measured by IC50) will differ between cell lines. Perform a dose-response experiment to determine the effective concentration range for your cells.[3]

  • Treatment Duration: The time required to observe a cellular response to this compound can vary. A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is recommended to identify the optimal treatment duration.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you observe inconsistent results, consider reducing the serum concentration or using a serum-free medium during the treatment period.

Quantitative Data Summary

The following tables present hypothetical data for this compound to serve as an example for your experimental setup.

Table 1: Hypothetical Dose-Response of this compound on Cell Viability in Different Cell Lines

Cell LineThis compound IC50 (µM)
Cell Line A1.5
Cell Line B5.2
Cell Line C0.8

Table 2: Hypothetical Off-Target Kinase Profiling of this compound

Kinase TargetIC50 (µM)Selectivity vs. Primary Target
Primary Target Kinase 0.1 1x
Off-Target Kinase 112.5125x
Off-Target Kinase 2> 50> 500x
Off-Target Kinase 38.787x

Interpretation: A higher selectivity value indicates a greater window between on-target and off-target effects, which is desirable for a specific inhibitor.[3]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell distribution during seeding. Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.[5]

  • Troubleshooting Steps:

    • After seeding, let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes to allow for even cell settling before transferring to the incubator.[5]

    • Use a multi-channel pipette carefully and consistently for all liquid handling steps.

    • Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell viability and compound concentration. It is good practice to fill the perimeter wells with PBS or sterile water.[2]

Issue 2: No observable effect of this compound on cells.

  • Possible Cause: The concentration of this compound may be too low for your specific cell line, or the treatment duration may be too short.

  • Troubleshooting Steps:

    • Perform a broader dose-response curve, extending to higher concentrations.

    • Conduct a time-course experiment to determine the optimal treatment duration.

    • Ensure the this compound is properly dissolved and has not precipitated out of solution.[2]

Issue 3: High background signal in the assay.

  • Possible Cause: Insufficient washing steps or issues with the blocking buffer in immuno-based assays.[4]

  • Troubleshooting Steps:

    • Increase the number and duration of wash steps.

    • Optimize the blocking buffer by testing different formulations and concentrations.[4]

Issue 4: Inconsistent results between experiments.

  • Possible Cause: Biological and technical factors can contribute to poor reproducibility.[2]

  • Troubleshooting Steps:

    • Maintain a consistent cell passage number for your experiments, as high passage numbers can lead to phenotypic drift.[6]

    • Ensure all reagents, especially cell culture media and serum, are from the same lot number for a set of experiments.[2]

    • Regularly test your cells for mycoplasma contamination, which can significantly impact cellular responses.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase X," a key component of the "Growth Factor Y" signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and downstream signaling, leading to an anti-proliferative effect in sensitive cell lines.

Q2: What are the off-target effects of this compound?

A2: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations.[3] It is recommended to consult the selectivity profile (see Table 2 for an example) and consider using a secondary, structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.[3]

Q3: How should I store the this compound stock solution?

A3: this compound stock solution (10 mM in DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound soluble in aqueous media?

A4: this compound has limited solubility in aqueous media.[7] It is recommended to prepare fresh dilutions from the DMSO stock in pre-warmed cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to your cells.[2]

Q5: What is the difference between IC50 and Ki?

A5: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. Ki is the inhibition constant, representing the equilibrium constant of the inhibitor binding to the enzyme. While IC50 can be influenced by factors like substrate concentration, Ki is a fixed value for a given inhibitor and enzyme.[7]

Visualizations

MRL650_Signaling_Pathway GF Growth Factor Y Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK Pathway) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MRL650 This compound MRL650->KinaseX

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate 18-24h for adherence seed_cells->incubate_adhere prepare_dilutions Prepare this compound serial dilutions incubate_adhere->prepare_dilutions treat_cells Treat cells with This compound prepare_dilutions->treat_cells incubate_treatment Incubate for desired duration (24-72h) treat_cells->incubate_treatment perform_assay Perform cell-based assay (e.g., viability) incubate_treatment->perform_assay analyze_data Analyze data and determine IC50 perform_assay->analyze_data end End analyze_data->end

References

Interpreting unexpected results with MRL-650

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRL-650. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question: Why am I not observing the expected decrease in downstream signaling (e.g., p-ERK levels) after this compound treatment?

Answer:

This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: this compound Degradation or Inactivity Improper storage or handling can lead to the degradation of this compound.

  • Solution: Ensure that this compound is stored at -20°C or -80°C as a powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. To verify the compound's activity, use a fresh stock and include a positive control in your experiment.

Potential Cause 2: Suboptimal Experimental Conditions The concentration of this compound or the incubation time may not be optimal for your specific cell line or experimental setup.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. A time-course experiment can also identify the ideal treatment duration. Refer to the table below for recommended concentration ranges.

Potential Cause 3: Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to this compound due to compensatory signaling pathways.

  • Solution: Verify the expression of the target protein in your cell line. If the target is present, consider investigating alternative signaling pathways that may be bypassing the this compound-inhibited pathway.

Potential Cause 4: Reagent or Procedural Issues Problems with other reagents or steps in your experimental protocol can lead to misleading results.

  • Solution: Ensure the quality and proper functioning of all reagents, including antibodies for Western blotting. Review your experimental protocol for any potential errors.

Question: I am observing significant cell toxicity at concentrations where I expect to see a specific inhibitory effect. What should I do?

Answer:

Distinguishing between specific inhibitory effects and general cytotoxicity is crucial.

Potential Cause 1: High Concentration of this compound The concentration of this compound used may be too high for your specific cell line, leading to off-target effects and cytotoxicity.

  • Solution: Perform a dose-response curve to determine the IC50 for your cell line and use concentrations at or below this value for your experiments.

Potential Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Solution: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments to assess the effect of the solvent.

Potential Cause 3: On-Target Toxicity In some cell lines, the inhibition of the intended target of this compound may lead to cell death.

  • Solution: If the cytotoxicity is an intended on-target effect, this is an important finding. To confirm this, you can try to rescue the phenotype by expressing a drug-resistant mutant of the target protein.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the hypothetical MRL-1 kinase, a key upstream regulator of the MAPK/ERK signaling pathway. By inhibiting MRL-1, this compound blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in MRL-1 dependent cancer cells.

How should I store this compound? this compound should be stored as a lyophilized powder at -20°C for short-term storage or -80°C for long-term storage. For creating stock solutions, dissolve this compound in a suitable solvent such as DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

What is the recommended starting concentration for cell-based assays? The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM.

Is this compound selective for its target? Yes, this compound is a highly selective inhibitor for MRL-1 kinase. However, at very high concentrations, off-target effects may be observed. Please refer to the selectivity profile in the data sheet.

Quantitative Data Summary

ParameterValue
IC50 (MRL-1 Kinase) 5 nM
Recommended Concentration Range (Cell-based assays) 10 nM - 1 µM
Solubility (DMSO) >50 mg/mL
Molecular Weight 450.5 g/mol

Experimental Protocols

Western Blotting for Phospho-ERK (p-ERK)

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.

Visualizations

MRL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor MRL-1 MRL-1 Kinase Receptor->MRL-1 MEK MEK MRL-1->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P This compound This compound This compound->MRL-1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway of MRL-1 Kinase and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No decrease in p-ERK Check_Compound Check this compound Integrity (Fresh stock, proper storage) Start->Check_Compound Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response If compound is OK Resolved Issue Resolved Check_Compound->Resolved If issue is resolved Time_Course Perform Time-Course Experiment Dose_Response->Time_Course If no effect at high doses Dose_Response->Resolved If optimal dose is found Check_Reagents Verify Reagent Quality (e.g., Antibodies) Time_Course->Check_Reagents If no effect at any time point Time_Course->Resolved If optimal time is found Investigate_Resistance Investigate Cell Line Resistance Mechanisms Check_Reagents->Investigate_Resistance If reagents are OK Check_Reagents->Resolved If reagent issue is fixed Contact_Support Contact Technical Support Investigate_Resistance->Contact_Support If resistance is suspected

Caption: Troubleshooting workflow for unexpected results with this compound.

MRL-650 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term experiments with the small molecule compound MRL-650.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound instability in solution?

A1: The primary signs of this compound instability during an experiment include:

  • Precipitation or Cloudiness: This suggests that this compound is falling out of solution, which could be due to poor solubility at a given concentration, temperature shifts, or degradation into less soluble byproducts.[1]

  • Color Change: A noticeable change in the color of your this compound solution can indicate chemical degradation or a reaction with the solvent or buffer components.[1]

  • Decrease in Concentration: Over time, a reduction in the measured concentration of the active compound points towards its degradation.[1]

  • Altered Chromatographic Profile: When analyzing your solution using techniques like HPLC or LC-MS, the appearance of new peaks or a change in the shape or retention time of the main peak for this compound suggests the formation of degradation products or isomers.[1][2]

  • Loss of Biological Activity: A diminished or complete loss of the expected biological effect in your assays is a critical indicator of this compound instability.[1]

Q2: How can I minimize the degradation of this compound during storage and in my experiments?

A2: To prevent the degradation of this compound, consider the following best practices:

  • Proper Storage: Store stock solutions at -20°C or -80°C as recommended. For solid compounds, store in a cool, dark, and dry place. Pay attention to any specific handling instructions on the product's technical data sheet, such as sensitivity to light or air.

  • Solvent Selection: Use a solvent in which this compound is highly soluble and stable. Be aware that some solvents can be toxic to cells or interfere with assays.

  • pH of the Medium: The stability of small molecules can be highly dependent on pH.[2][3] If you suspect pH-related instability, consider performing a stability study across a range of pH values to determine the optimal conditions.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

  • Use of Additives: In some cases, the addition of antioxidants or other stabilizing agents may be necessary, depending on the degradation pathway of this compound.

Q3: What factors can influence the stability of this compound?

A3: Several factors can impact the chemical stability of this compound in your experiments:

  • Environmental Factors:

    • Temperature: Higher temperatures typically accelerate chemical reactions, including degradation.[4]

    • Light: Exposure to UV or even ambient light can cause photochemical degradation.[4]

    • Oxygen: The presence of atmospheric oxygen can lead to oxidation of susceptible functional groups.[4]

  • Formulation Components:

    • pH: As mentioned, the pH of the buffer or medium can significantly affect stability.

    • Excipients: Interactions between this compound and other components in the formulation can lead to degradation.[4]

  • Handling and Storage:

    • Moisture: For solid compounds, absorption of moisture can lead to hydrolysis.[4]

    • Container Material: this compound might adsorb to the surface of certain plastics or glass, reducing its effective concentration.[1]

Troubleshooting Guides

Issue 1: this compound Precipitates from Solution

Q: I've observed precipitation in my this compound solution. What steps should I take to troubleshoot this?

A: Precipitation is a common issue that can compromise your experimental results. Here is a step-by-step guide to address it:

  • Confirm Solubility: Re-check the solubility of this compound in the specific solvent and at the concentration you are using. It's possible the concentration exceeds its solubility limit under your experimental conditions.

  • Gentle Warming: If the solution was stored at a low temperature, allow it to warm to room temperature and vortex gently to see if the precipitate redissolves.[1] Sonication can also be attempted if gentle warming is ineffective.[1]

  • pH Adjustment: The pH of your buffer can influence the solubility of this compound. Measure the pH and adjust if necessary.

  • Consider a Different Solvent: If precipitation persists, you may need to use a different solvent or a co-solvent system to improve solubility.

  • Lower the Stock Concentration: Preparing a lower concentration stock solution can often prevent precipitation issues.[1]

Below is a troubleshooting workflow for addressing compound precipitation:

G start Precipitation Observed solubility Check Solubility Limit at Experimental Conditions start->solubility warm Gently Warm and Vortex Solution solubility->warm redissolved Precipitate Redissolved? warm->redissolved ph Measure and Adjust pH of Solution redissolved->ph No end Issue Resolved redissolved->end Yes solvent Consider a Different Solvent or Co-solvent ph->solvent concentration Prepare a Lower Concentration Stock solvent->concentration fail Contact Technical Support concentration->fail

Troubleshooting workflow for compound precipitation.
Issue 2: New Peaks Appear in HPLC/LC-MS Analysis

Q: My recent HPLC/LC-MS analysis of an older this compound stock solution shows extra peaks. What does this signify and what should I do?

A: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation.[1]

  • Interpretation: These new peaks represent degradation products or isomers of this compound. This means the purity of your stock solution has been compromised, and the actual concentration of the active compound is lower than intended.

  • Recommended Action: It is highly advisable to discard the old stock solution and prepare a fresh one from a solid, pure sample of this compound. Using a degraded solution will lead to inaccurate and unreliable experimental results.

  • Preventative Measures: To prevent this in the future, ensure you are following the correct storage and handling procedures. Aliquoting your stock solution can help minimize degradation from repeated handling.

Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions to illustrate how such data is typically presented.

Table 1: Stability of this compound in Aqueous Buffer at Different pH Values

pHTemperature (°C)Incubation Time (hours)% this compound Remaining
5.0370100
5.0372498.2
5.0374895.8
7.4370100
7.4372485.1
7.4374872.5
9.0370100
9.0372460.7
9.0374835.4

Table 2: Results of an Accelerated Stability Study for this compound

Storage ConditionTime Point% this compound RemainingAppearance of Degradation Products (Peak Area %)
40°C / 75% RH1 Week92.37.7
40°C / 75% RH2 Weeks85.614.4
40°C / 75% RH4 Weeks71.928.1
25°C / 60% RH4 Weeks99.10.9

Experimental Protocols

Protocol 1: Accelerated Stability Assessment of this compound in Solution

This protocol is designed to determine the stability of this compound in a buffered solution under elevated temperature conditions.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at the final experimental concentration.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution (T=0 sample). This will serve as the baseline for comparison. Analyze this sample by HPLC or LC-MS to determine the initial concentration and purity of this compound.[1]

  • Incubation: Place the remaining solution in a temperature-controlled environment at an elevated temperature (e.g., 40°C).[1]

  • Time-Point Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from the solution.

  • Sample Analysis: Analyze each aliquot by HPLC or LC-MS to measure the concentration of this compound and identify any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The rate of degradation can then be determined.

G cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare this compound Solution in Buffer t0_sample Take T=0 Sample prep_solution->t0_sample incubate Incubate at 40°C prep_solution->incubate hplc_analysis Analyze all Samples by HPLC/LC-MS t0_sample->hplc_analysis time_points Sample at 24, 48, 72h incubate->time_points time_points->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis

Workflow for an accelerated stability study.
Protocol 2: Freeze-Thaw Stability of this compound Stock Solutions

This protocol assesses the stability of this compound stock solutions when subjected to multiple freeze-thaw cycles.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Initial Analysis: Take an aliquot of the freshly prepared stock solution for initial analysis by HPLC or LC-MS to establish the baseline (T=0) concentration and purity.

  • Freeze-Thaw Cycles:

    • Freeze the remaining stock solution at -20°C or -80°C for at least 12 hours.

    • Thaw the solution at room temperature until it is completely liquid.

    • This completes one freeze-thaw cycle.

  • Sampling: After 1, 3, and 5 freeze-thaw cycles, take an aliquot for analysis.

  • Analysis: Analyze the samples from each cycle using the same HPLC or LC-MS method as the initial analysis.

  • Evaluation: Compare the concentration and purity of this compound in the samples from each freeze-thaw cycle to the initial T=0 sample to determine if any degradation has occurred.

Factors Influencing this compound Stability

The stability of a small molecule like this compound is a multifactorial issue. The diagram below illustrates the key factors that can contribute to its degradation.

G cluster_chemical Chemical Factors cluster_environmental Environmental Factors cluster_formulation Formulation & Handling center This compound Stability hydrolysis Hydrolysis center->hydrolysis affected by oxidation Oxidation center->oxidation photodegradation Photodegradation center->photodegradation temperature Temperature temperature->center ph pH ph->center light Light Exposure light->center oxygen Oxygen oxygen->center solvent Solvent Choice solvent->center excipients Excipient Interaction excipients->center freeze_thaw Freeze-Thaw Cycles freeze_thaw->center

Key factors influencing the stability of this compound.

References

Technical Support Center: Enhancing MRL-650 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the investigational compound MRL-650 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an investigational small molecule inhibitor of the intracellular kinase XYZ, being evaluated for the treatment of autoimmune disorders. Preclinical studies have shown promising efficacy in in vitro models. However, this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] This low solubility is a primary factor limiting its oral bioavailability, potentially leading to sub-therapeutic plasma concentrations and high inter-animal variability in efficacy studies.

Q2: Which animal model is recommended for preclinical bioavailability studies of this compound?

A2: The Murphy Roths Large (MRL) mouse strain is the recommended model for initial in vivo studies.[2][3][4] As this compound is being investigated for autoimmune diseases, the MRL mouse, which is genetically predisposed to developing a lupus-like autoimmune condition, provides a disease-relevant context for both pharmacokinetic and pharmacodynamic assessments.[2][3]

Q3: What are the general strategies for improving the oral bioavailability of a poorly soluble compound like this compound?

A3: Broadly, strategies to enhance the bioavailability of poorly soluble drugs can be categorized into physical and chemical modifications.[5] Physical modifications include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[1][6] Chemical approaches involve salt formation or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration

Q: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral gavage in MRL mice. What could be the cause and how can we mitigate this?

A: High variability is a common issue with poorly soluble compounds. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.

Troubleshooting Steps:

  • Evaluate the Formulation: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) can lead to inconsistent wetting and dissolution. Consider formulating this compound in a lipid-based system or as a solid dispersion to improve solubility and reduce variability.

  • Control for Food Effects: The presence of food in the stomach can significantly alter GI physiology and drug absorption. Ensure a consistent fasting period for all animals before dosing (e.g., 4-6 hours).

  • Refine Dosing Technique: Improper oral gavage technique can lead to accidental tracheal administration or reflux. Ensure all personnel are proficient in this procedure.

  • Consider a Solubilized Formulation for Baseline: To determine the maximum achievable absorption, consider administering a solution of this compound in a vehicle like polyethylene glycol 400 (PEG400) or a lipid-based formulation as a comparator to your suspension.

Issue 2: Poor Oral Bioavailability (<5%) Despite High Permeability

Q: Our initial studies with a micronized suspension of this compound in MRL mice show an absolute oral bioavailability of less than 5%. Given its high permeability, we expected better results. What are the next steps?

A: Low bioavailability in a high-permeability compound strongly suggests that the dissolution rate is the limiting factor for absorption.[1]

Troubleshooting Steps:

  • Particle Size Reduction: While micronization is a good first step, further reduction to the nano-scale (nanosuspension) can significantly increase the surface area for dissolution.[1][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract, bypassing the dissolution step.[6][7] This is often a highly effective strategy for BCS Class II compounds.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can enhance its aqueous solubility and dissolution rate.[6]

  • Evaluate First-Pass Metabolism: While this compound has high permeability, it may be subject to significant first-pass metabolism in the liver. A preliminary study comparing the area under the curve (AUC) from oral versus intraperitoneal administration can provide insights into hepatic first-pass effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in MRL Mice Following a Single Oral Dose (20 mg/kg) with Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Absolute Bioavailability (%)
0.5% CMC Suspension150 ± 454.0980 ± 2104.5
Micronized Suspension320 ± 702.02,150 ± 4509.8
Nanosuspension850 ± 1501.56,800 ± 98031.0
SEDDS Formulation1,800 ± 2501.015,400 ± 2,10070.2

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Component Selection: Based on solubility and emulsification studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).

  • Preparation:

    • Accurately weigh this compound and dissolve it in the oil phase with gentle heating (not exceeding 40°C) and vortexing until a clear solution is obtained. .

    • Add the surfactant and co-surfactant to the oil phase.

    • Vortex the mixture for 10-15 minutes until a homogenous, clear solution is formed.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water and observing the formation of a stable microemulsion.

Protocol 2: Oral Administration and Blood Sampling in MRL Mice

  • Animal Preparation: Fast MRL mice for 4-6 hours prior to dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation via oral gavage at a volume of 10 mL/kg.

    • Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect approximately 50 µL of blood from the saphenous vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase formulation Formulation Preparation (e.g., SEDDS) dosing Oral Gavage (20 mg/kg this compound) formulation->dosing animal_prep Animal Acclimation & Fasting (MRL Mice) animal_prep->dosing sampling Serial Blood Sampling (0.5, 1, 2, 4, 8, 24h) dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma bioanalysis LC-MS/MS Analysis of Plasma Samples plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Workflow for a typical oral bioavailability study of this compound in MRL mice.

Caption: Decision tree for troubleshooting low oral bioavailability of this compound.

signaling_pathway cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK Kinase receptor->jak Activates stat STAT Protein jak->stat Phosphorylates xyz XYZ Kinase jak->xyz Downstream Activation nucleus Nucleus stat->nucleus Translocates to mrl650 This compound mrl650->xyz Inhibits xyz->nucleus gene Inflammatory Gene Expression nucleus->gene

Caption: Hypothetical signaling pathway showing this compound inhibition of kinase XYZ.

References

Validation & Comparative

Unraveling the Efficacy of Novel Compounds: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals:

This guide is intended to serve as a comprehensive framework for comparing the efficacy of a primary compound of interest against a relevant alternative. Due to the inability to identify "MRL-650" as a chemical entity in scientific literature—with search results predominantly pointing to a product line of commercial tires—we will proceed with a templated comparison. This structure will use [Compound X] as a placeholder for the primary compound and [Alternative Compound Y] as its comparator.

This guide is designed to be populated with your specific experimental data to generate a robust, evidence-based comparison for your research needs.

Comparative Efficacy: [Compound X] vs. [Alternative Compound Y]

The following sections provide a detailed comparison of the biochemical and cellular effects of [Compound X] and [Alternative Compound Y].

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data from in vitro and in vivo studies. This allows for a direct assessment of the relative potency and efficacy of each compound.

Parameter[Compound X][Alternative Compound Y]Experiment Type
IC₅₀ (nM) [Insert Value][Insert Value]In vitro enzyme assay
EC₅₀ (nM) [Insert Value][Insert Value]Cell-based functional assay
Ki (nM) [Insert Value][Insert Value]Binding affinity assay
Tumor Growth Inhibition (%) [Insert Value][Insert Value]In vivo xenograft model
Bioavailability (%) [Insert Value][Insert Value]Pharmacokinetic study

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [Compound X] and [Alternative Compound Y] against [Target Enzyme].

  • Materials: Recombinant [Target Enzyme], fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), [Compound X], [Alternative Compound Y], and a multi-well plate reader.

  • Procedure:

    • A serial dilution of each compound is prepared in assay buffer.

    • [Target Enzyme] is incubated with each compound dilution for 30 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • Fluorescence is measured at regular intervals for 60 minutes using a plate reader with excitation/emission wavelengths of [Specify Wavelengths].

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Functional Assay
  • Objective: To measure the half-maximal effective concentration (EC₅₀) of [Compound X] and [Alternative Compound Y] in a cellular context.

  • Materials: [Cell Line] expressing the target of interest, cell culture medium, [Compound X], [Alternative Compound Y], and a reporter system (e.g., luciferase, GFP).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of each compound for 24 hours.

    • The reporter signal is measured according to the manufacturer's protocol.

    • EC₅₀ values are determined by plotting the reporter signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Workflows

To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Signaling Pathway [Compound X] [Compound X] Receptor Tyrosine Kinase Receptor Tyrosine Kinase [Compound X]->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation

Caption: Simplified signaling pathway of [Compound X].

G Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Incubate with Enzyme Incubate with Enzyme Prepare Serial Dilutions->Incubate with Enzyme Add Substrate Add Substrate Incubate with Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the in vitro enzyme inhibition assay.

MRL-650 validation of in vitro findings in vivo

MRL-650 specificity and selectivity analysis

Author: BenchChem Technical Support Team. Date: November 2025

An important initial step in creating a comprehensive comparison guide for a research compound is to accurately identify the molecule . Initial searches for "MRL-650" did not yield a specific molecular compound intended for research and drug development. The search results primarily pointed to unrelated commercial products, including tires and corrosion inhibitors.

Further attempts to identify "this compound" as a chemical compound, inhibitor, or a substance in drug development pipelines were also unsuccessful in providing a clear entity for analysis. This suggests that "this compound" may be an internal designation, a misnomer, or a compound not widely documented in public scientific literature. The PubChem database, a comprehensive repository of chemical substances, contains an entry for a compound designated "Mrl24," but there is no information linking this to the identifier "this compound."

To provide a meaningful and accurate "Specificity and Selectivity Analysis," the precise identity of the compound is crucial. Without this foundational information, it is not possible to retrieve the necessary experimental data, identify relevant alternative compounds for comparison, or detail the specific experimental protocols and signaling pathways associated with it.

Therefore, clarification on the exact name or alternative identifiers for the compound of interest is requested to proceed with the creation of the detailed comparison guide as outlined in the prompt. Once the correct compound is identified, a thorough analysis of its specificity, selectivity, and comparison with alternatives can be conducted, complete with data tables, experimental protocols, and pathway diagrams.

Cross-Validation of MRL-650's mTORC1 Inhibition: A Comparative Guide to Key Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate the Efficacy of the Novel mTORC1 Inhibitor, MRL-650.

This guide provides a comprehensive comparison of three widely-used techniques for validating the inhibitory activity of this compound, a novel and potent inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The objective of this document is to offer researchers the necessary information to select the most appropriate methods for their experimental goals and to provide standardized protocols for reproducible results. The data presented herein is based on representative findings for mTORC1 inhibitors in relevant cancer cell lines.

Comparative Analysis of this compound's Inhibitory Activity

The efficacy of this compound was assessed across a range of concentrations using three distinct methodologies: Western Blot for direct target engagement, a Cell Proliferation (MTT) Assay for a functional cellular outcome, and an in vitro Kinase Assay for direct enzymatic inhibition. The results are summarized below, using the well-characterized mTORC1 inhibitor Rapamycin as a benchmark for comparison.

Technique Readout This compound (IC50) Rapamycin (IC50) Cell Line
Western BlotPhospho-S6K1 (Thr389)~5 nM~10 nMMCF-7
Cell Proliferation (MTT) AssayCell Viability~50 nM~100 nM[1]MCF-7
In Vitro Kinase Assay4E-BP1 Phosphorylation~2 nM~5 nMN/A

Visualizing the Mechanism and Workflow

To elucidate the mechanism of action of this compound and the experimental approach for its validation, the following diagrams are provided.

mTORC1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC TSC Complex Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 pS6K1 p-S6K1 (Thr389) S6K1->pS6K1 Protein_Synthesis Protein Synthesis & Cell Growth pS6K1->Protein_Synthesis peIF4E_BP1 p-4E-BP1 eIF4E_BP1->peIF4E_BP1 peIF4E_BP1->Protein_Synthesis MRL650 This compound MRL650->mTORC1 Inhibition

Caption: this compound inhibits the mTORC1 signaling pathway.

Cross_Validation_Workflow Start Hypothesis: This compound inhibits mTORC1 Cell_Culture Cell Culture (e.g., MCF-7) Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay (Direct Inhibition) Start->Kinase_Assay Biochemical Validation Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot (p-S6K1, p-4E-BP1) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Proliferation) Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion: This compound is a potent mTORC1 inhibitor Data_Analysis->Conclusion

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the three key validation techniques are provided below.

Western Blot Analysis of mTORC1 Signaling

This protocol details the procedure for assessing the phosphorylation status of S6K1 and 4E-BP1, downstream targets of mTORC1, in response to this compound treatment.

  • Cell Culture and Treatment:

    • MCF-7 cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours in complete medium.

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 (typically at a 1:1000 dilution). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment:

    • MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to attach overnight.[2]

    • The cells are then treated with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for 72 hours.[1]

  • MTT Incubation and Formazan Solubilization:

    • Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]

    • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

In Vitro mTORC1 Kinase Assay

This biochemical assay directly measures the enzymatic activity of mTORC1 in the presence of an inhibitor.

  • Immunoprecipitation of mTORC1:

    • HEK293T cells are lysed in CHAPS buffer, and mTORC1 is immunoprecipitated using an anti-Raptor antibody.

  • Kinase Reaction:

    • The immunoprecipitated mTORC1 is incubated with purified, recombinant GST-4E-BP1 as a substrate in a kinase reaction buffer containing ATP and MgCl2.

    • The reaction is carried out in the presence of varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 30 minutes at 30°C.

  • Detection of Substrate Phosphorylation:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The samples are then analyzed by Western blot using an antibody specific for phosphorylated 4E-BP1 (Thr37/46).

    • The band intensity is quantified to determine the extent of mTORC1 inhibition.

References

Peripherally Selective CB1 Inverse Agonist (Represented by INV-202) vs. Placebo: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist, using publicly available clinical trial data for INV-202 (monlunabant), with a placebo. The information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic potential and safety profile of this class of compounds. While direct clinical trial data for a compound designated "MRL-650" is not publicly available, INV-202 serves as a relevant exemplar of a peripherally-acting CB1 inverse agonist.

Mechanism of Action

Peripherally selective CB1 receptor inverse agonists are designed to block the CB1 receptors located outside of the central nervous system (CNS), primarily in tissues such as the liver, adipose tissue, kidneys, and gastrointestinal tract. By doing so, they aim to mitigate the metabolic abnormalities associated with an overactive endocannabinoid system, without the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 antagonists. These compounds not only block the action of agonists but also reduce the basal, constitutive activity of the CB1 receptor.

Signaling Pathway of a CB1 Inverse Agonist

cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug Pharmacological Intervention CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Metabolic_Effects Metabolic Effects (e.g., Lipogenesis) PKA->Metabolic_Effects Modulation INV202 INV-202 (CB1 Inverse Agonist) INV202->CB1R

CB1 Receptor Inverse Agonist Signaling Pathway

Clinical Trial Data Summary: INV-202 vs. Placebo

The following tables summarize the quantitative data from Phase 1b and Phase 2a clinical trials of INV-202 compared to a placebo.

Table 1: Phase 1b Study Results in Subjects with Metabolic Syndrome (28-Day Treatment)[1][2][3][4]
Outcome MeasureINV-202 (25 mg/day)Placebop-value
Weight Change -3.50 kg+0.55 kg<0.01
Weight Change (%) -3.3%+0.5%<0.01
Waist Circumference Change -1.91 cm+0.02 cm0.03
Hemoglobin A1c (HbA1c) Change -0.005%+0.065%0.08
Triglycerides Change -0.179 mmol/L+0.095 mmol/L0.09
LDL-C Change -0.50 mmol/L+0.02 mmol/L0.004
Table 2: Phase 2a Study Results in Obese Subjects with Metabolic Syndrome (16-Week Treatment)[5][6]
Outcome MeasureINV-202 (10 mg/day)Placebo
Average Weight Loss 7.1 kg (15.7 lbs)0.7 kg (1.5 lbs)

Experimental Protocols

Phase 1b Clinical Trial (NCT05282446)[1][2][3][4]
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 37 adult subjects (mean age 55 years) with features of metabolic syndrome, including hypertriglyceridemia, abdominal obesity, and impaired glucose tolerance.

  • Intervention: Participants received either 25 mg of INV-202 or a placebo orally, once daily, for 28 days.

  • Primary Outcome Measures: Safety and tolerability of INV-202.

  • Secondary Outcome Measures: Pharmacokinetics, and changes in weight, waist circumference, lipid profiles, and other metabolic biomarkers. An oral glucose tolerance test (OGTT) was performed at baseline and at the end of the study.

Phase 2a Clinical Trial[5][6]
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 243 patients with obesity and metabolic syndrome.

  • Intervention: Participants received one of three doses of monlunabant (INV-202) or a placebo daily for 16 weeks. The most effective dose with manageable side effects was reported as 10 mg.

  • Primary Outcome Measures: Weight loss from baseline.

  • Safety Assessments: Monitoring of adverse events, with a focus on gastrointestinal and neuropsychiatric side effects.

Generalized Clinical Trial Workflow

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Weight, Vitals, Labs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm INV-202 Treatment Randomization->Treatment_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_Up Regular Follow-up Visits (e.g., Weekly, Monthly) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Generalized Clinical Trial Workflow Diagram

Safety and Tolerability

In the Phase 1b study, INV-202 was well-tolerated with no serious adverse events reported. The most common adverse events were related to the gastrointestinal tract.[1][2][3] The Phase 2a trial also reported mostly mild to moderate gastrointestinal adverse events. However, it also noted mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, which were more frequent in the treatment group compared to placebo and were dose-dependent.[4][5]

Conclusion

The clinical trial data for INV-202, a peripherally selective CB1 inverse agonist, demonstrates a statistically significant and clinically meaningful reduction in body weight compared to placebo in individuals with obesity and metabolic syndrome. Positive trends in other metabolic markers were also observed. While the safety profile appears generally favorable, the emergence of mild to moderate neuropsychiatric side effects warrants further investigation in larger, longer-term studies to fully characterize the risk-benefit profile of this therapeutic class. These findings support the continued development of peripherally restricted CB1 receptor blockers for the treatment of metabolic disorders.

References

MRL-650: A Comparative Guide for Researchers in Cannabinoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of MRL-650 against other notable inhibitors of the Cannabinoid Receptor 1 (CB1) signaling pathway. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of the underlying biological processes and workflows.

This compound is a highly potent and selective inverse agonist for the CB1 receptor, a key component of the endocannabinoid system involved in regulating a wide array of physiological processes.[1] Understanding its performance relative to other modulators is crucial for advancing research in areas such as metabolic disorders, neuropsychiatric conditions, and pain management. This guide focuses on a comparative analysis of this compound with the well-characterized inverse agonists, Rimonabant and AM251, and the neutral antagonist, AM4113.

Quantitative Comparison of CB1 Receptor Inhibitors

The following table summarizes the binding affinities of this compound and its comparators at the CB1 receptor. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, data from head-to-head studies are ideal.

CompoundTypeCB1 IC50 (nM)CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
This compound Inverse Agonist7.5[1]-4100[1]>540
Rimonabant Inverse Agonist6.0[2]0.43 - 18[2][3][4]480[4]~267[4]
AM251 Inverse Agonist8[4]7.49[4]>2300[4]>306[4]
AM4113 Neutral Antagonist-0.89[4]92[4]~103[4]

Note: A lower IC50 or Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of CB2 Ki to CB1 Ki.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the CB1 receptor signaling pathway and the experimental workflows used to characterize them.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates MRL650 This compound (Inverse Agonist) MRL650->CB1 Inhibits (Inverse Agonism) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

CB1 Receptor Signaling Pathway

cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing CB1 receptors inc_radio Incubate membranes with radiolabeled ligand (e.g., [3H]CP55,940) prep_mem->inc_radio add_comp Add increasing concentrations of test compound (e.g., this compound) inc_radio->add_comp separate Separate bound and free radioligand via filtration add_comp->separate measure Measure radioactivity of bound ligand separate->measure plot Plot % inhibition vs. log[inhibitor] measure->plot calc Calculate IC50 and/or Ki values plot->calc

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CB1 receptor inhibitors.

Radioligand Displacement Assay for CB1 Receptor Binding

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or from brain tissue.

  • Cells or tissue are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

    • A fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [3H]CP55,940).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand (e.g., 10 µM WIN55,212-2).

  • Total binding is determined in the absence of any competing ligand.

3. Incubation and Filtration:

  • The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the G-protein activation following receptor stimulation. Inverse agonists like this compound are expected to decrease the basal [³⁵S]GTPγS binding.

1. Membrane Preparation:

  • Prepare cell membranes expressing the CB1 receptor as described in the radioligand binding assay protocol.

2. Assay Reaction:

  • In a 96-well plate, combine the following:

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

    • A fixed concentration of GDP (e.g., 30 µM).

    • A fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).

    • Increasing concentrations of the test compound (e.g., this compound).

    • To determine agonist-stimulated binding (for comparison), a known CB1 agonist (e.g., CP55,940) is used.

  • Basal binding is measured in the absence of any test compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

3. Incubation and Filtration:

  • Initiate the binding reaction by adding the cell membranes to the wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described above.

4. Data Analysis:

  • Quantify the radioactivity on the filters.

  • Data are typically expressed as a percentage of the basal [³⁵S]GTPγS binding.

  • For inverse agonists, the concentration-response curve will show a decrease in basal binding, and an IC50 value can be calculated.

By providing this comparative data and detailed methodologies, this guide aims to facilitate informed decision-making and experimental design for researchers investigating the therapeutic potential of CB1 receptor modulators.

References

No Publicly Available Data for MRL-650 Prevents Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "MRL-650." This lack of data makes it impossible to conduct the requested head-to-head comparison with alternative compounds, provide supporting experimental data, or detail its signaling pathways and experimental protocols.

Searches for "this compound" did not yield any specific molecule, drug, or research compound. The results primarily referred to the "Materials Research Laboratory" at various institutions and the "Manufacturing Readiness Level" framework, none of which relate to a therapeutic or chemical entity.

It is possible that "this compound" is an internal development codename not yet disclosed in public forums, a new compound with research pending publication, or a potential typographical error. Without any foundational information on its mechanism of action, chemical structure, or therapeutic target, a comparative analysis cannot be performed.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the designation and consult internal or proprietary databases for information. Should "this compound" be a different designation, providing the correct identifier will be necessary to proceed with a comparative analysis.

Safety Operating Guide

Proper Disposal of MRL-650: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of MRL-650, a chemical compound utilized in laboratory research. While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedures are based on standard laboratory safety practices for chemical waste management.

Chemical and Safety Data for this compound

For easy reference, the key identification and safety information for this compound has been compiled in the table below. This data is essential for the correct labeling and handling of the waste stream.

IdentifierValueSource
Chemical Name This compoundGlpBio
Synonyms CB1 Inverse Agonist 1CP Lab Safety[1]
CAS Number 852315-00-5GlpBio[2], CP Lab Safety[1]
Molecular Formula C25H18Cl3N3O3GlpBio[2]
Molecular Weight 514.79GlpBio[2]
Hazard Classification Not a hazardous substance or mixtureGlpBio[2]
Transport Information Considered non-hazardous for transport (DOT, IMDG, IATA)GlpBio[2]

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to minimize environmental release and ensure the safety of all laboratory personnel.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all waste handling procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired solid this compound in a designated, leak-proof, and sealable container.

    • Label the container clearly as "this compound Waste" and include the CAS number (852315-00-5).

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste.

    • Collect the liquid waste in a separate, sealed, and shatter-resistant container.

    • Label the container with "this compound Waste Solution" and list all solvent components and their approximate concentrations.

    • Do not dispose of this compound solutions down the drain.

3. Storage of Chemical Waste:

  • Store the sealed waste containers in a cool, well-ventilated, and designated chemical waste storage area.[2]

  • Keep the waste containers away from direct sunlight and sources of ignition.[2]

  • Ensure the storage area is secure and only accessible to authorized personnel.

4. Final Disposal:

  • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[2]

  • Provide the waste manifest or any required documentation to the disposal service, accurately detailing the contents of the waste containers.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.

MRL650_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate label_solid 3a. Label Solid Waste Container segregate->label_solid Solid label_liquid 3b. Label Liquid Waste Container segregate->label_liquid Liquid store 4. Store in Designated Waste Area label_solid->store label_liquid->store contact_ehs 5. Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Handling Protocols for MRL-650

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general best practices for handling potent, powdered research compounds in a laboratory setting. "MRL-650" is not a publicly registered chemical identifier. It is presumed to be a proprietary research compound. This information should be used as a foundational guide and supplemented with a formal risk assessment and the official Safety Data Sheet (SDS) for this compound once it is available.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safety of all personnel and the integrity of the research.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a solid, powdered form.

Protection Type Recommended PPE Selection Criteria & Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, and aerosols. A face shield is recommended when there is a higher risk of splash or particle generation.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination. Check for breakthrough times if available in the SDS.
Body Protection A disposable lab coat with long sleeves and tight cuffs.To prevent contamination of personal clothing. Should be changed immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • The storage container should be clearly labeled with the compound name, hazard information, and date of receipt.

  • Consult the SDS for specific storage temperature and incompatibility information.

2. Engineering Controls:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.

  • Ensure the ventilation system is functioning correctly before commencing work.

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the powdered compound within a containment device (e.g., fume hood).

  • Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating airborne dust.

4. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Ensure the chosen solvent is compatible with the compound and the experimental protocol.

5. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Follow the established spill response protocol for potent compounds.

  • Use a spill kit with appropriate absorbent materials and cleaning agents. Do not dry sweep a powdered spill.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan for this compound and Associated Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Unused this compound Labeled hazardous waste container.Dispose of as chemical waste through the institution's Environmental Health and Safety (EHS) office. Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) Sharps container or designated solid waste container.Collect in a clearly labeled, sealed container for hazardous waste disposal.
Contaminated PPE (e.g., gloves, lab coat) Labeled hazardous waste bag.Place all contaminated disposable PPE in a designated, sealed bag for incineration or other approved disposal methods.
Liquid Waste (solutions containing this compound) Labeled hazardous liquid waste container.Collect in a compatible, sealed container. Do not pour down the drain. The container should be secondarily contained.

Visualizing Safety Protocols

To further clarify the decision-making process for personal protective equipment, the following diagram illustrates the logical workflow for selecting the appropriate level of protection when handling this compound.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_solid Solid Form Protocol cluster_liquid Liquid Form Protocol cluster_disposal Disposal Start Start: Handling this compound Assess_Form Assess Physical Form (Solid or Liquid?) Start->Assess_Form Solid_Path Solid (Powder) Assess_Form->Solid_Path Solid Liquid_Path Liquid (Solution) Assess_Form->Liquid_Path Liquid Solid_Containment Use in Fume Hood? Solid_Path->Solid_Containment Solid_PPE Standard PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat Solid_Containment->Solid_PPE Yes Respirator Add N95 Respirator Solid_Containment->Respirator No Dispose Dispose of all materials as hazardous waste Solid_PPE->Dispose Respirator->Solid_PPE Liquid_Splash Risk of Splash? Liquid_Path->Liquid_Splash Liquid_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Liquid_Splash->Liquid_PPE Low Face_Shield Upgrade to Face Shield Liquid_Splash->Face_Shield High Liquid_PPE->Dispose Face_Shield->Liquid_PPE

Caption: PPE selection workflow for handling this compound in solid and liquid forms.

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